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  • Product: N-Benzylguanidinium acetate
  • CAS: 117053-38-0; 2211-57-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Benzylguanidine Acetate Salt for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of benzylguanidine acetate salt, a compound of significant interest in pharmacology...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of benzylguanidine acetate salt, a compound of significant interest in pharmacology and medicinal chemistry. We will cover its core physicochemical properties, including a detailed breakdown of its molecular formula and weight. Furthermore, this guide will present a comprehensive synthesis protocol, robust analytical methodologies for characterization, and an exploration of its established mechanism of action as an adrenergic neuron-blocking agent. This document is designed to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of Benzylguanidine and its Salt Form

The guanidinium group is a highly basic, nitrogenous functional group that is a cornerstone of numerous biologically active molecules, most notably the amino acid arginine. Its ability to form stable, charge-assisted hydrogen bonds makes it a critical pharmacophore for interacting with biological targets. Benzylguanidine itself belongs to a class of compounds structurally related to potent antihypertensive agents like guanethidine. These molecules have been historically important in the study of the sympathetic nervous system.[1][2]

The selection of a salt form is a critical decision in drug development, profoundly impacting a compound's stability, solubility, and bioavailability. The acetate salt of benzylguanidine is often utilized to improve its handling characteristics and aqueous solubility compared to the freebase form, facilitating its use in biological assays and formulation studies.

Core Physicochemical Properties

The fundamental characteristics of benzylguanidine acetate salt are crucial for accurate experimental design, from calculating molar concentrations for in vitro assays to formulating dosage forms. The properties are derived from the combination of the benzylguanidine freebase and acetic acid.

PropertyValueSource / Derivation
Molecular Formula C₁₀H₁₅N₃O₂Derived from C₈H₁₁N₃ (Benzylguanidine) + C₂H₄O₂ (Acetic Acid)
Molecular Weight 209.25 g/mol Derived from 149.19 g/mol + 60.06 g/mol [3]
Appearance White to off-white solidTypical for organic salts
Purity ≥97%[3]
Canonical SMILES C1=CC=C(C=C1)CNC(=N)N.CC(=O)O-
InChI Key MIZLJRQASPDRFF-UHFFFAOYSA-N-

Synthesis and Purification of Benzylguanidine Acetate

The synthesis of benzylguanidine salts can be achieved through several routes. A common and reliable method involves the guanylation of benzylamine. The following protocol describes a representative synthesis, which should be performed by trained chemists in a controlled laboratory environment.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Benzylguanidine Acetate.

Detailed Experimental Protocol

Step 1: Guanylation of Benzylamine

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzylamine (1.0 eq) and S-methylisothiourea sulfate (0.55 eq) in absolute ethanol.

  • Causality: S-methylisothiourea serves as an efficient guanylating agent. The reaction is run under an inert nitrogen atmosphere to prevent potential side reactions involving atmospheric oxygen and moisture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Trustworthiness: The reaction is considered complete when the starting benzylamine spot is no longer visible by TLC analysis.

Step 2: Isolation of Benzylguanidine Sulfate

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the crude benzylguanidine sulfate salt.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Dry the crude product under vacuum.

Step 3: Conversion to Acetate Salt

  • Dissolve the crude benzylguanidine sulfate in a minimal amount of deionized water.

  • In a separate flask, prepare a saturated aqueous solution of barium acetate and add it dropwise to the benzylguanidine sulfate solution with stirring. A white precipitate of barium sulfate will form immediately.

  • Causality: This is a salt metathesis reaction. The highly insoluble barium sulfate precipitates out of solution, driving the reaction to completion and leaving the desired benzylguanidine acetate in the aqueous phase.

  • Continue adding the barium acetate solution until no further precipitation is observed.

Step 4: Final Isolation and Purification

  • Remove the barium sulfate precipitate by vacuum filtration through a fine filter medium (e.g., Celite).

  • The resulting clear filtrate contains the benzylguanidine acetate.

  • Freeze the filtrate and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid.

  • Trustworthiness: The purity of the final compound should be assessed by HPLC and NMR spectroscopy, with an expected purity of >98%.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques is required.

Analytical Workflow Diagram

AnalyticalWorkflow Start Synthesized Benzylguanidine Acetate HPLC Purity Assessment: Reverse-Phase HPLC (>98%) Start->HPLC NMR Structural Confirmation: ¹H & ¹³C NMR Spectroscopy Start->NMR MS Molecular Weight Confirmation: Mass Spectrometry (ESI-MS) Start->MS FTIR Functional Group ID: FTIR Spectroscopy Start->FTIR Result Verified Compound Structure & Purity HPLC->Result NMR->Result MS->Result FTIR->Result

Caption: Standard analytical workflow for compound verification.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of benzylguanidine acetate in the initial mobile phase (95:5 A:B).

  • Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.[4][5]

Mechanism of Action and Pharmacological Context

Benzylguanidine and its structural analogs, like meta-iodobenzylguanidine (MIBG), are recognized for their interaction with the sympathetic nervous system.[6] Their primary mechanism of action involves the norepinephrine transporter (NET).[2][7]

Adrenergic Neuron Blockade
  • Uptake: Benzylguanidine is structurally similar to norepinephrine and is actively transported into presynaptic adrenergic neurons via the NET (also known as Uptake-1 system).[1][8]

  • Vesicular Sequestration: Once inside the neuron, it is further transported into synaptic vesicles by the Vesicular Monoamine Transporters (VMAT1 and VMAT2).[8]

  • Displacement and Depletion: The accumulation of benzylguanidine within these vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores available for release.[2]

  • Neuron Blockade: Over time, this process results in a functional blockade of the adrenergic neuron, preventing the release of norepinephrine upon nerve stimulation. Unlike norepinephrine, benzylguanidine is not a substrate for monoamine oxidase (MAO), the enzyme responsible for its degradation, which contributes to its persistence within the neuron.[6][9]

Mechanism of Action Diagram

MOA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NET Norepinephrine Transporter (NET) Uptake Vesicle Synaptic Vesicle VMAT Norepinephrine (NE) NET->Vesicle 2. Sequestration via VMAT NE Norepinephrine Vesicle->NE 3. NE Displacement & Depletion MAO MAO (Degradation) BG Benzylguanidine BG->NET:port 1. Competitive Uptake NE->MAO Normal Degradation

Sources

Exploratory

Physical properties of N-benzylguanidinium acetate ionic liquid

An In-Depth Technical Guide to the Physical Properties of N-benzylguanidinium Acetate: Synthesis, Characterization, and Application Insights Executive Summary N-benzylguanidinium acetate is a protic ionic liquid (PIL) of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of N-benzylguanidinium Acetate: Synthesis, Characterization, and Application Insights

Executive Summary

N-benzylguanidinium acetate is a protic ionic liquid (PIL) of significant interest, particularly for applications in pharmaceutical and biomedical sciences. Its unique structure, combining a bulky, aromatic cation capable of extensive hydrogen bonding with a simple carboxylate anion, suggests a distinct set of physicochemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, characterization, and understanding of N-benzylguanidinium acetate. We delve into the causality behind experimental choices, present self-validating protocols for property measurement, and ground the discussion in authoritative scientific principles. While this specific ionic liquid is not extensively documented in literature, this guide establishes a robust methodology for its characterization, drawing upon established principles for analogous guanidinium-based and protic ionic liquids.

The Unique Position of Guanidinium-Based Protic Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, celebrated for their negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] Within this class, protic ionic liquids, formed by proton transfer between a Brønsted acid and base, offer unique advantages, including facile synthesis and the presence of a proton-active network.

The Guanidinium Cation: A Hydrogen-Bonding Powerhouse

The guanidinium cation is distinguished by its planar, Y-shaped structure and the delocalization of positive charge across three nitrogen atoms. This configuration allows it to act as a potent hydrogen bond donor, forming multiple, strong intermolecular interactions.[3] This characteristic is paramount as it heavily influences viscosity, density, and solvency, making guanidinium ILs particularly effective at dissolving complex biomolecules.[4][5]

N-benzylguanidinium Acetate: A Target Molecule

N-benzylguanidinium acetate, [BnGuan][OAc], is formed from the neutralization of N-benzylguanidine with acetic acid. The incorporation of a benzyl group introduces aromaticity and steric bulk, which is expected to modulate the IL's thermal properties and packing efficiency compared to simpler alkyl-substituted guanidinium cations. The acetate anion is a simple, effective hydrogen bond acceptor. The resulting PIL is anticipated to be a viscous, thermally stable liquid with significant potential as a solvent or formulation excipient for active pharmaceutical ingredients (APIs).

Synthesis and Structural Verification

The most direct and atom-economical route to N-benzylguanidinium acetate is a direct acid-base neutralization. This method avoids the formation of halide impurities, which can significantly alter the physical properties of the final product.

Rationale for the Synthetic Pathway

Neutralization is a clean and efficient method for preparing protic ionic liquids.[1] By reacting the Brønsted base (N-benzylguanidine) with the Brønsted acid (acetic acid), the desired ionic liquid is formed along with minimal or no byproducts. The reaction is typically exothermic and proceeds to completion, often requiring only gentle stirring and subsequent removal of the solvent.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • N-benzylguanidine (or its carbonate/hydrochloride salt as a precursor)

  • Glacial Acetic Acid (≥99.5%)

  • Methanol (Anhydrous)

  • Dichloromethane (Anhydrous)

  • Activated Charcoal

  • Rotary Evaporator

  • High-Vacuum Line (Schlenk line)

Procedure:

  • Preparation of Free Base (if starting from a salt): If using N-benzylguanidine hydrochloride, dissolve it in a minimal amount of water and add an equimolar amount of a strong base like NaOH. Extract the free N-benzylguanidine base into a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Neutralization: In a round-bottom flask, dissolve N-benzylguanidine (1.0 mol equivalent) in anhydrous methanol.

  • Acid Addition: While stirring the solution in an ice bath to manage the exothermic reaction, slowly add glacial acetic acid (1.0 mol equivalent) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete proton transfer.[1]

  • Decolorization: Add a small amount of activated charcoal to the solution and stir for 2-3 hours to remove any colored impurities.

  • Purification: Filter the mixture through a pad of Celite to remove the charcoal. Remove the methanol solvent using a rotary evaporator.

  • Drying: The resulting viscous liquid must be rigorously dried under a high vacuum (at ~60-70 °C) for at least 48 hours to remove residual water and solvent, as these impurities drastically affect physical properties like viscosity.[6][7]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Drying start Dissolve N-benzylguanidine in Methanol add_acid Slowly add Acetic Acid (1.0 eq) in Ice Bath start->add_acid react Stir at RT for 24h add_acid->react decolorize Add Activated Charcoal, Stir 2-3h react->decolorize filter Filter through Celite decolorize->filter evap Remove Methanol (Rotary Evaporator) filter->evap dry Dry under High Vacuum (48h, 70°C) evap->dry end end dry->end Final Product: [BnGuan][OAc]

Caption: Workflow for the synthesis and purification of N-benzylguanidinium acetate.

Spectroscopic Confirmation

Structural integrity is confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic peaks for the benzyl group protons (~7.2-7.5 ppm), the methylene bridge protons (~4.5 ppm), and the acetate methyl protons (~1.9 ppm). The broad, exchangeable N-H protons of the guanidinium group will also be present.

  • ¹³C NMR: Key signals will include the acetate carboxyl carbon (~175 ppm), the guanidinium carbon (~158 ppm), aromatic carbons (~127-138 ppm), the methylene carbon (~46 ppm), and the acetate methyl carbon (~24 ppm).

  • FT-IR: Look for strong N-H stretching bands (~3300-3400 cm⁻¹), C=N stretching of the guanidinium core (~1650 cm⁻¹), and the characteristic asymmetric and symmetric stretching of the carboxylate group (COO⁻) from the acetate anion (~1570 cm⁻¹ and ~1410 cm⁻¹).

Core Physical Properties: An Experimental Deep-Dive

The utility of any ionic liquid is defined by its physical properties. The following sections detail the protocols for measuring these critical parameters. Strong ionic interactions are known to result in higher viscosities and densities compared to neutral compounds.[8]

Thermal Behavior (TGA & DSC)

Thermal analysis is crucial for defining the operational temperature window of the IL. It reveals the decomposition temperature (Td) and key phase transitions like the glass transition temperature (Tg).

  • Causality & Expertise: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) measures heat flow and is used to identify the glass transition, a characteristic of amorphous materials like many ILs, where the material changes from a rigid glass to a supercooled liquid.[4][9] Protic ionic liquids often exhibit lower thermal stability than their aprotic counterparts due to the possibility of a reverse proton transfer (degradation back to the neutral acid and base).[9]

  • Experimental Protocol for TGA/DSC Analysis:

    • Sample Preparation: Place 5-10 mg of the rigorously dried IL into an aluminum TGA or DSC pan.

    • TGA Measurement:

      • Place the pan in the TGA furnace.

      • Heat the sample under a nitrogen atmosphere (flow rate ~20 mL/min) to prevent oxidative degradation.

      • Use a heating rate of 10 °C/min from room temperature to 600 °C.

      • The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.[4][9]

    • DSC Measurement:

      • Place the pan in the DSC cell.

      • Perform a heat-cool-heat cycle to erase the sample's thermal history. For example: heat to 120 °C, cool to -90 °C at 10 °C/min, then heat again to 120 °C at 10 °C/min.

      • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[4]

  • Data Summary (Illustrative) The following table presents expected values for [BnGuan][OAc] based on data for similar protic ILs like ethylammonium acetate and other guanidinium systems.[5][6][7]

PropertySymbolExpected ValueSignificance
Decomposition Temp. (Onset)Td180 - 250 °CDefines upper limit for thermal stability.
Glass Transition Temp.Tg-50 to -20 °CDefines the transition from a glassy solid to a liquid state.
Density and Molar Volume

Density is a fundamental property required for process design, formulation calculations, and understanding molecular packing.[10][11][12]

  • Causality & Expertise: Density is a measure of mass per unit volume and is highly sensitive to temperature and impurities (especially water).[10][11] It generally decreases linearly with increasing temperature.[12] The density of ILs is influenced by the molecular weight of the constituent ions and how efficiently they pack together.[2]

  • Experimental Protocol (Vibrating Tube Densitometer):

    • Calibration: Calibrate the instrument using dry air and deionized water at the desired temperatures.

    • Sample Injection: Inject the dried IL sample into the oscillating U-tube, ensuring no air bubbles are present.

    • Temperature Equilibration: Allow the sample to thermally equilibrate at each target temperature (e.g., from 298.15 K to 353.15 K in 5 K increments).

    • Measurement: Record the oscillation period at each temperature, which the instrument software converts to a density value. Repeatability should be within ±0.0001 g·cm⁻³.[11]

  • Data Summary (Illustrative)

Temperature (K)Expected Density (g·cm⁻³)
298.151.10 - 1.15
313.151.09 - 1.14
328.151.08 - 1.13
343.151.07 - 1.12
Viscosity and Fluidity

Viscosity is a measure of a fluid's resistance to flow and is one of the most critical properties for practical applications, affecting mixing, pumping, and mass transfer rates.[13]

  • Causality & Expertise: The viscosity of ionic liquids is primarily governed by the interplay of van der Waals forces, Coulombic interactions, and hydrogen bonding.[8] The extensive hydrogen-bonding network in [BnGuan][OAc] is expected to result in a relatively high viscosity. Viscosity is highly dependent on temperature, typically following an Arrhenius-like behavior, and is extremely sensitive to water content, which can disrupt the hydrogen-bonding network and lower viscosity.[13]

  • Experimental Protocol (Rotational Rheometer):

    • Geometry: Use a cone-and-plate or parallel-plate geometry, which is suitable for a wide range of viscosities.

    • Sample Loading: Place a small volume of the dried IL (~1 mL) onto the lower plate.

    • Gap Setting: Lower the upper geometry to the specified gap distance (e.g., 50-100 µm).

    • Temperature Control: Use a Peltier or circulating fluid system to precisely control the sample temperature.

    • Measurement: Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) at each target temperature to confirm Newtonian behavior (viscosity is independent of shear rate). Record the viscosity.

  • Experimental Workflow for Viscosity Measurement

G cluster_setup Instrument Setup cluster_measurement Measurement Cycle A Calibrate Rheometer B Select Cone-Plate Geometry A->B C Set Target Temperature B->C D Load IL Sample C->D E Set Measurement Gap D->E F Equilibrate Temperature E->F G Perform Shear Rate Sweep & Record Viscosity F->G H Data Analysis G->H Change Temperature & Repeat

Caption: Workflow for temperature-dependent viscosity measurement of an ionic liquid.

  • Data Summary (Illustrative)

Temperature (K)Expected Viscosity (mPa·s)
298.15150 - 300
313.1570 - 140
328.1535 - 70
343.1520 - 40

Implications for Pharmaceutical Sciences

The physical properties of [BnGuan][OAc] directly inform its potential in drug development.

  • Enhanced Solvency: The strong hydrogen-bonding capability of the guanidinium cation suggests high solvency for poorly water-soluble APIs, particularly those with hydrogen bond donor/acceptor sites. This could enable the development of novel liquid or semi-solid formulations.

  • Transdermal Delivery: A moderately high viscosity can be advantageous for creating topical formulations or transdermal patches, as it can control the drug release rate and improve adhesion to the skin.

  • Biocatalysis: The ability to dissolve large biomolecules like enzymes while maintaining their stability makes guanidinium ILs promising media for biocatalytic processes used in pharmaceutical synthesis.[14]

IL-API Interaction Model

G cluster_IL [BnGuan][OAc] Ionic Liquid cation Guanidinium Cation (H-Bond Donor) API API Molecule (e.g., with -OH, -NH2 groups) cation->API H-Bonding anion Acetate Anion (H-Bond Acceptor) API->anion H-Bonding

Caption: Model of hydrogen bonding between the ionic liquid and a drug molecule (API).

Conclusion

N-benzylguanidinium acetate stands as a promising protic ionic liquid whose properties are dictated by the interplay of a bulky, aromatic cation and a simple, functional anion. Its defining features—strong hydrogen-bonding capacity, anticipated high viscosity, and moderate thermal stability—make it a compelling candidate for specialized applications in the pharmaceutical industry. This guide provides the essential, expertise-driven framework for its synthesis and a comprehensive, protocol-based approach to characterizing its physical properties, empowering researchers to unlock its full potential.

References

  • Thermal Stability of Ammonium-Based Thiocyanate Protic Ionic Liquids.
  • MacFarlane, D. R., et al. Thermal Stability of Protic Ionic Liquids. The Journal of Physical Chemistry B, 128(17), 4208-4219 (2024). Available from: [Link]

  • Zhang, S., et al. Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. Journal of Thermal Analysis and Calorimetry, 94(2), 379-385 (2008). Available from: [Link]

  • MacFarlane, D. R., et al. Thermal Stability of Protic Ionic Liquids. PubMed, (2024). Available from: [Link]

  • García, J., et al. Protic dialkylammonium-based ionic liquids as promising solid-solid phase change materials for thermal energy storage: Synthesis and thermo-physical characterization. Journal of Molecular Liquids, 340, 117265 (2021). Available from: [Link]

  • Zhang, J., et al. A combined experimental and theoretical study on the structures, interactions and volumetric properties of guanidinium-based ionic liquid mixtures. Physical Chemistry Chemical Physics, 18(33), 23056-23067 (2016). Available from: [Link]

  • Kulkarni, P. S., et al. Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry-A European Journal, 13(30), 8478-8488 (2007). Available from: [Link]

  • Le, M. L., et al. Guanidinium-based ionic liquids as new electrolytes for lithium battery. ResearchGate, (2015). Available from: [Link]

  • Bogdanov, M. G., et al. New Guanidinium-based Room-temperature Ionic Liquids. Substituent and Anion Effect on Density and Solubility in Water. Zeitschrift für Naturforschung B, 63(1), 74-80 (2008). Available from: [Link]

  • Carrera, G. V. S. M., et al. Synthesis and properties of new functionalized guanidinium based ionic liquids as non-toxic versatile organic materials. Tetrahedron, 66(45), 8785-8794 (2010). Available from: [Link]

  • Lima, T. S., et al. Role of density and electrostatic interactions in the viscosity and non-newtonian behavior of ionic liquids – a molecular dynamics study. Physical Chemistry Chemical Physics, 20(3), 1913-1920 (2018). Available from: [Link]

  • Tariq, M., et al. Density and viscosity of several pure and water-saturated ionic liquids. Journal of Chemical & Engineering Data, 54(3), 834-841 (2009). Available from: [Link]

  • Taubert, A., et al. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Molecules, 25(21), 5033 (2020). Available from: [Link]

  • Anouti, M., et al. Viscosity and density of ionic liquids. ResearchGate, (2010). Available from: [Link]

  • Chen, Y., et al. Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5556 (2020). Available from: [Link]

  • Shirooie, M., et al. N,N,N,N-Tetramethylguanidinium acetate as an efficient and reusable ionic liquid catalyst for the one-pot synthesis of dihydropy. Iranian Chemical Communication, 4, 106-114 (2016). Available from: [Link]

  • Han, D., & Row, K. H. THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Nova Science Publishers, (2012). Available from: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Benzylguanidine: Free Base vs. Acetate Salt

Abstract For researchers and drug development professionals, the choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision point that profoundly impacts a com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and drug development professionals, the choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision point that profoundly impacts a compound's physicochemical properties and its ultimate therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the key differences between benzylguanidine free base and its acetate salt. We will explore the nuances of their chemical structure, solubility, stability, and hygroscopicity, offering field-proven insights into the practical implications of these differences for laboratory handling, formulation development, and analytical characterization. This guide is designed to empower scientists with the knowledge to make informed decisions in their research and development endeavors.

Introduction: The Significance of Salt Formation

In the realm of pharmaceutical sciences, the conversion of a free base into a salt is a common strategy to enhance the physicochemical and biopharmaceutical properties of a drug candidate.[1][2] Guanidine-containing compounds, such as benzylguanidine, are of significant interest due to their diverse biological activities.[3] The guanidinium group, with its high basicity, readily forms salts with various acids. The choice of the counter-ion is a meticulous process, as it can dramatically alter properties like solubility, dissolution rate, stability, and hygroscopicity.[2][4][5]

This guide will focus on the comparison between benzylguanidine free base and its acetate salt. Acetate is a frequently chosen counter-ion in pharmaceutical development due to its physiological compatibility and its ability to act as a buffering agent, which can enhance the stability of the API.[6][7][8]

Physicochemical Properties: A Head-to-Head Comparison

The decision to use benzylguanidine as a free base or as its acetate salt hinges on a thorough understanding of their distinct physicochemical characteristics.

PropertyBenzylguanidine Free BaseBenzylguanidine Acetate SaltRationale for the Difference
Chemical Structure C₈H₁₁N₃C₁₀H₁₅N₃O₂The acetate salt is formed by the protonation of the strongly basic guanidinium group by acetic acid.
Molecular Weight 149.19 g/mol 209.24 g/mol Addition of an acetic acid molecule (CH₃COOH).
Appearance Likely a solid.[9]White crystalline powder.Salt formation often leads to well-defined crystalline solids.
pKa Estimated to be high due to the guanidinium group (pKa of guanidine is ~13.5)The pKa of the guanidinium cation remains the same. The pKa of the acetate counter-ion is ~4.76.The basicity of the guanidinium group is a key feature. For stable salt formation, a pKa difference of at least 2-3 units between the base and the acid is recommended.[1][4][10]
Solubility Generally more soluble in organic solvents than in water.[11]Expected to have significantly higher aqueous solubility.The ionic nature of the salt enhances its interaction with polar solvents like water.
Stability Can be susceptible to degradation in acidic conditions. As a strong base, it can absorb atmospheric CO₂.Generally more stable, especially in solution, due to the buffering capacity of the acetate ion. However, the stability of the salt in the solid state can be influenced by factors like humidity.[6][12]The acetate counter-ion can help maintain a more stable pH environment.[6][7][8]
Hygroscopicity Expected to be hygroscopic.Potentially hygroscopic, a common characteristic of acetate salts. The degree of hygroscopicity will depend on the crystal lattice energy and other factors.The presence of the ionic salt and the potential for water to interact with the crystal lattice can lead to moisture absorption.
Deep Dive into Solubility

The solubility of a compound is a critical parameter in drug development, influencing everything from its formulation possibilities to its bioavailability.

  • Benzylguanidine Free Base: Due to the presence of the non-polar benzyl group and the overall molecular structure, the free base is expected to exhibit better solubility in organic solvents.[9][11] Its aqueous solubility is likely to be limited.

  • Benzylguanidine Acetate Salt: The formation of the acetate salt introduces ionic character to the molecule, which dramatically increases its solubility in polar solvents, most notably water. This is a primary driver for creating a salt form of a basic drug.[2][4] The improved aqueous solubility facilitates the preparation of parenteral formulations and can enhance the dissolution rate in solid oral dosage forms.

The principle of "like dissolves like" governs these observations. The non-polar benzyl group of the free base favors interaction with organic solvents, while the ionic nature of the acetate salt promotes dissolution in polar water molecules.

Unpacking Stability and Hygroscopicity

The chemical and physical stability of an API are paramount for ensuring its safety and efficacy over its shelf life.

  • Chemical Stability: Benzylguanidine, as a strong base, can be prone to reactions with acidic excipients or degradation under acidic conditions. The acetate salt, by creating a buffered microenvironment, can mitigate these risks.[6][7] However, it is crucial to consider the potential for the acetate ion itself to participate in degradation pathways under certain conditions.

  • Hygroscopicity: Both the free base and the acetate salt are expected to be hygroscopic, meaning they can absorb moisture from the atmosphere. This is a critical consideration as moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[4] A thorough hygroscopicity assessment is therefore essential during pre-formulation studies.

Implications for Drug Development

The choice between the free base and the acetate salt has significant downstream consequences in the drug development pipeline.

G cluster_0 Form Selection cluster_1 Development Stage Free Base Free Base Formulation Formulation Free Base->Formulation  Organic-based formulations Analytical Method Development Analytical Method Development Free Base->Analytical Method Development  Normal-phase HPLC Stability Studies Stability Studies Free Base->Stability Studies  Sensitivity to acidic conditions Acetate Salt Acetate Salt Acetate Salt->Formulation  Aqueous formulations Acetate Salt->Analytical Method Development  Reversed-phase HPLC Acetate Salt->Stability Studies  Hygroscopicity concerns

Figure 1: Logical workflow illustrating the impact of form selection on key drug development stages.

Formulation Considerations

The higher aqueous solubility of the acetate salt makes it the preferred choice for developing parenteral (injectable) formulations.[2] For oral solid dosage forms, the enhanced dissolution rate of the acetate salt can lead to improved bioavailability. The free base, with its better solubility in organic solvents, might be more suitable for topical formulations or for specialized delivery systems that utilize lipid-based vehicles.

Analytical Method Development

The choice of analytical methods for characterization and quantification will also be influenced by the form of benzylguanidine.

  • Chromatography: For High-Performance Liquid Chromatography (HPLC), the more polar acetate salt is well-suited for reversed-phase columns, while the less polar free base might be better resolved using normal-phase chromatography. The analysis of guanidino compounds can also be achieved using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.[13]

  • Spectroscopy: Both forms can be characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, although there will be distinct differences in their spectra reflecting the presence of the acetate counter-ion and the protonation state of the guanidinium group.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and evaluation of benzylguanidine free base and its acetate salt.

Synthesis of Benzylguanidine Acetate from Free Base

This protocol outlines a standard acid-base reaction to form the acetate salt.

Materials:

  • Benzylguanidine free base

  • Glacial acetic acid

  • Anhydrous ethanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of benzylguanidine free base in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring. Gentle warming may be applied to aid dissolution.

  • In a separate container, weigh out a stoichiometric equivalent of glacial acetic acid.

  • Slowly add the glacial acetic acid to the stirred solution of benzylguanidine free base at room temperature.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature. The formation of a precipitate may be observed.

  • If no precipitate forms, the salt can be precipitated by the slow addition of a non-polar solvent, such as diethyl ether, until the solution becomes turbid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting benzylguanidine acetate salt under vacuum to a constant weight.

Causality of Experimental Choices:

  • Anhydrous Ethanol: Used as a solvent because it can dissolve the free base and the resulting salt to some extent, facilitating the reaction. Its anhydrous nature prevents unwanted side reactions with water.

  • Slow Addition of Acid: Prevents a rapid, uncontrolled exothermic reaction and allows for more uniform crystal formation.

  • Diethyl Ether as Anti-solvent: The acetate salt is insoluble in this non-polar solvent, allowing for its precipitation from the reaction mixture.

Characterization of Free Base and Acetate Salt

The identity and purity of both forms should be confirmed using a suite of analytical techniques.

G cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods Sample Sample NMR NMR Sample->NMR  Structural Elucidation IR IR Sample->IR  Functional Group ID Mass Spec Mass Spec Sample->Mass Spec  Molecular Weight Confirmation HPLC HPLC Sample->HPLC  Purity & Quantification TLC TLC Sample->TLC  Reaction Monitoring

Figure 2: A comprehensive analytical workflow for the characterization of benzylguanidine and its salt form.

Expected Analytical Data:

TechniqueBenzylguanidine Free BaseBenzylguanidine Acetate Salt
¹H NMR Signals corresponding to the benzyl protons and the NH protons of the guanidinium group.Similar signals for the benzyl protons, but with a potential downfield shift due to protonation. A new singlet corresponding to the methyl protons of the acetate will be present. The NH protons may appear as a broad singlet.
¹³C NMR A signal for the guanidinyl carbon (C=N) in the range of 155-160 ppm.[3]The guanidinyl carbon signal may shift slightly upon protonation. Two new signals for the acetate carbonyl and methyl carbons will be observed.
IR Spectroscopy N-H stretching vibrations (broad band, ~3300-3500 cm⁻¹) and a C=N stretching vibration (~1640-1680 cm⁻¹).[3]The N-H stretching region may be broader. A strong carboxylate (COO⁻) stretch will be present around 1600 cm⁻¹.
Mass Spectrometry (ESI+) A base peak corresponding to the protonated molecule [M+H]⁺ at m/z 150.1.Will also show a peak for the benzylguanidinium cation at m/z 150.1. The acetate ion will not be observed in positive ion mode.
Comparative Stability Study Protocol

This protocol is designed to assess the chemical stability of the free base and the acetate salt under accelerated conditions.

Materials:

  • Benzylguanidine free base

  • Benzylguanidine acetate salt

  • Stability chambers set to 40°C/75% RH (Relative Humidity)

  • HPLC system with a suitable column and mobile phase for quantification

  • Vials with appropriate closures

Procedure:

  • Place accurately weighed samples of the free base and the acetate salt into separate, labeled vials.

  • Place the vials in a stability chamber set to 40°C/75% RH.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial of each substance from the chamber.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products.

  • Compare the degradation profiles of the free base and the acetate salt over time.

Self-Validating System: The inclusion of a time-zero analysis provides a baseline for comparison. The use of a stability-indicating HPLC method ensures that any degradation products are separated from the parent peak, providing a true measure of stability.

Conclusion

The decision to use benzylguanidine as a free base or its acetate salt is a multifaceted one that requires a deep understanding of the specific requirements of the intended application. The free base offers advantages in organic-based systems, while the acetate salt provides the benefits of enhanced aqueous solubility and potentially improved stability, making it a more versatile candidate for many pharmaceutical formulations. By carefully considering the physicochemical properties and conducting the appropriate characterization and stability studies as outlined in this guide, researchers can confidently select the optimal form of benzylguanidine to advance their scientific and drug development objectives.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Chemignition Laboratory. (2025, April 5). Why Sodium Acetate is Essential in the Pharmaceutical Industry. Retrieved from [Link]

  • Serajuddin, A. T. M. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). Retrieved from [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). Environmental Science and Pollution Research, 30(10), 27693–27702. [Link]

  • Gould, P. L. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutics, 11(6), 284. [Link]

  • GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl ch. (2015, July 29). RSC Advances, 5(81), 65984-65991. [Link]

  • Vinipul Inorganics. (2025, July 14). The Benefits of Ammonium Acetate in Pharmaceutical Applications. Retrieved from [Link]

  • Chromatography of guanidino compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Kikuchi, T., Orita, Y., Ando, A., Mikami, H., Fujii, M., Okada, A., & Abe, H. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. Clinical chemistry, 27(11), 1899–1902.
  • Patsnap. (2025, June 30). Sodium Acetate: Enhancing Safe and Effective Pharmaceuticals. Retrieved from [Link]

  • Barbatti, M. (2016, September 1). Guanidinium: A New Analytical Tool to Detect Anions. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Benzyl-1-phenylguanidine. Retrieved from [Link]

  • Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology.
  • Basicmedical Key. (2016, June 20). Salt Selection. Retrieved from [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). RSC Advances, 15(1), 4945-4951. [Link]

  • Comprehensive Head-to-Head Study between Meta-[211At]astato-benzylguanidine and with Meta-[131I]iodo-benzylguanidine in Pheochromocytoma. (2025, July 7). Molecular Pharmaceutics. [Link]

  • Role of Salt Selection in Drug Discovery and Development. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Murtaza, G., Badshah, A., Said, M., & Fontaine, F. G. (2014). Characteristic benzoylguanidine resonances by NMR spectroscopy. Dalton Transactions, 43(44), 16671-16681.
  • Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. (2024, April 16). RSC Advances, 14(18), 12691-12699. [Link]

  • Ataman Kimya. (n.d.). GUANIDINE ACETATE. Retrieved from [Link]

  • Refubium. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility. Retrieved from [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. (2023, July 3). Molecules, 28(13), 5227. [Link]

  • Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Manual on the proper use of meta-[211At] astato-benzylguanidine ([211At] MABG) injections in clinical trials for targeted alpha therapy (1st edition). (2022, July 6). Annals of Nuclear Medicine, 36(10), 875-883. [Link]

  • Preparation of free guanidine and biguanide bases. (1943, November 16). U.S. Patent No. 2,334,151.
  • Lalikoglu, M., & Ince, E. (2018). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the Society of Cosmetic Chemists, 69(5), 363-374.
  • Sciencemadness Wiki. (2025, October 13). Guanidine. Retrieved from [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). Egyptian Drug Authority.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Wisconsin-Madison.
  • Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. (2017, December 7). Molecules, 22(12), 2147. [Link]

  • Acid Handling. (n.d.). University of Pennsylvania.
  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2018). Journal of the Society of Cosmetic Chemists, 69(5), 363-374.
  • U.S. Food and Drug Administration. (2014, June). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
  • Protein stabilization and destabilization by guanidinium salts. (1982). Biochemistry, 21(24), 6515-6523.
  • NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies). (1986). National Toxicology Program technical report series, 250, 1-174.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). Molecules, 28(4), 1642. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-benzylguanidinium acetate from benzylamine

An Application Note for the Synthesis of N-benzylguanidinium Acetate from Benzylamine Introduction The guanidinium functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-benzylguanidinium Acetate from Benzylamine

Introduction

The guanidinium functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic and hydrogen-bonding capabilities. N-benzylguanidinium acetate is a valuable building block for synthesizing more complex molecules, including potential therapeutic agents and functional materials. This document provides a comprehensive, field-tested protocol for the synthesis of N-benzylguanidinium acetate via the nucleophilic addition of benzylamine to cyanamide. The methodology detailed herein is designed for robustness and clarity, catering to researchers in both academic and industrial drug development settings.

The chosen synthetic route, reacting an amine with cyanamide, is a fundamental and efficient method for constructing the guanidine core.[1][2] This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The protocol emphasizes safety, mechanistic understanding, and rigorous characterization to ensure a reliable and reproducible synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step sequence within a single pot: (1) the nucleophilic attack of benzylamine on the nitrile carbon of cyanamide to form the free base, N-benzylguanidine, and (2) the subsequent in-situ acid-base reaction with acetic acid to yield the stable and isolable N-benzylguanidinium acetate salt.

Causality of Mechanism: The reaction is initiated by the lone pair of electrons on the nitrogen atom of benzylamine, which is sufficiently nucleophilic to attack the electrophilic carbon of the cyano group in cyanamide.[3] This addition forms a transient intermediate that rapidly rearranges to the more stable guanidine structure. The final protonation with acetic acid is critical; the resulting guanidinium salt is significantly more crystalline and easier to handle than the strongly basic and somewhat hygroscopic free base.[4]

Diagram 1: Overall Synthetic Reaction

benzylamine Benzylamine benzylguanidine N-Benzylguanidine (Free Base) benzylamine->benzylguanidine 1. Nucleophilic    Addition plus1 + cyanamide Cyanamide cyanamide->benzylguanidine product N-Benzylguanidinium Acetate benzylguanidine->product 2. Protonation plus2 + acetic_acid Acetic Acid acetic_acid->product

Caption: Reaction scheme for the formation of N-benzylguanidinium Acetate.

Experimental Protocol

This protocol is designed for a laboratory setting with standard chemical synthesis equipment.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Benzylamine≥99%e.g., Sigma-Aldrich, Carl ROTHCorrosive, toxic.[5]
Cyanamide50 wt. % solution in watere.g., Sigma-Aldrich, NJ.govToxic, reactive.[6]
Acetic Acid, GlacialACS Reagent Gradee.g., Fisher ScientificCorrosive.
Isopropanol (IPA)Anhydrouse.g., VWRFlammable.
Diethyl EtherAnhydrouse.g., VWRExtremely flammable.
Round-bottom flask (100 mL)-Standard lab supplier-
Magnetic stirrer and stir bar-Standard lab supplier-
Reflux condenser-Standard lab supplier-
Heating mantle or oil bath-Standard lab supplier-
pH paper or pH meter-Standard lab supplier-
Buchner funnel and filter flask-Standard lab supplier-
Rotary evaporator-Standard lab supplier-
Safety Precautions

Hazard Analysis: This synthesis involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Benzylamine: Corrosive and causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]

  • Cyanamide: Toxic and can cause severe skin irritation and burns.[6] Exposure can lead to headache, dizziness, and other systemic effects.[6] Use of a 50% aqueous solution mitigates dust hazards but requires careful handling to avoid splashes. All operations should be performed in a fume hood.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.

  • Solvents: Isopropanol and diethyl ether are flammable. Ensure no ignition sources are present during their use.

Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]

Diagram 2: Experimental Workflow

start Start: Assemble Glassware (Flask, Condenser) reagents Charge Flask with Cyanamide Solution and Isopropanol start->reagents addition Slowly Add Benzylamine at Room Temperature reagents->addition reflux Heat Mixture to Reflux (e.g., ~85°C) for 4-6 hours addition->reflux monitoring Monitor Reaction (e.g., TLC, LC-MS) reflux->monitoring cool Cool Reaction to Room Temperature monitoring->cool neutralize Neutralize with Acetic Acid to pH ~7 cool->neutralize concentrate Concentrate in vacuo to Remove Solvent neutralize->concentrate precipitate Triturate Residue with Diethyl Ether concentrate->precipitate isolate Isolate Solid by Vacuum Filtration precipitate->isolate dry Dry Product under Vacuum isolate->dry analyze Characterize Final Product (NMR, MS, MP) dry->analyze end End: Store Product analyze->end

Caption: Step-by-step workflow for the synthesis and isolation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of isopropanol. To this, add 8.4 g (0.10 mol, 2.0 eq) of a 50 wt. % aqueous solution of cyanamide. Stir the mixture at room temperature until a homogeneous solution is formed.

    • Rationale: Isopropanol is chosen as a solvent due to its ability to dissolve both the reactants and the product salt, and its boiling point is suitable for achieving a reasonable reaction rate.

  • Addition of Benzylamine: Slowly add 5.36 g (5.5 mL, 0.05 mol, 1.0 eq) of benzylamine to the stirring cyanamide solution over 10-15 minutes. An exotherm may be observed. Fit the flask with a reflux condenser.

    • Rationale: A stoichiometric excess of cyanamide is used to ensure complete conversion of the limiting benzylamine. Slow addition helps to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy to drive the nucleophilic addition to completion in a practical timeframe.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzylamine spot. (Eluent: e.g., 10% Methanol in Dichloromethane).

  • Work-up and Salt Formation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add glacial acetic acid dropwise while stirring until the pH of the solution is approximately 7.

    • Rationale: This step neutralizes the basic N-benzylguanidine to form the desired acetate salt.[4] Bringing the pH to neutral ensures complete salt formation without having excess acid, which could complicate purification.

  • Isolation: Remove the isopropanol and water under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.

  • Purification: To the crude residue, add approximately 50 mL of anhydrous diethyl ether and stir or sonicate the mixture vigorously. The N-benzylguanidinium acetate should precipitate as a white solid.

    • Rationale: The guanidinium salt is ionic and thus has low solubility in a non-polar solvent like diethyl ether, while unreacted starting materials and non-polar impurities will remain in solution. This process is known as trituration.

  • Final Product Collection: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with two small portions (10-15 mL each) of cold diethyl ether to remove any remaining soluble impurities. Dry the product under vacuum to a constant weight. A typical yield is 70-85%.

Analysis and Characterization

The identity and purity of the synthesized N-benzylguanidinium acetate should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons and the acetate methyl protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • FT-IR: Shows characteristic stretches for N-H bonds in the guanidinium group and the carboxylate group of the acetate.

  • Mass Spectrometry (ESI+): Will show the mass of the N-benzylguanidinium cation. For example, characterization data for a similar compound, N-benzyloxycarbonyl-N′-benzylguanidine, has been reported and can serve as a reference for expected spectral regions.[9]

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. Journal of the Chemical Society of Japan, 62(11), 1133-1138.
  • Inchem. (n.d.). Benzylamine. Retrieved from [Link]

  • Gagnon, P. E., Boivin, J. L., & Giguere, J. (1958). Syntheses of Substituted Guanidines. Canadian Journal of Chemistry, 36(10), 1436-1440. Retrieved from [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Beilstein Journal of Organic Chemistry, 7, 1246–1251. Retrieved from [Link]

  • Li, Q., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1779–1789. Retrieved from [Link]

  • Reddit. (2022). r/chemistry - What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • New Jersey Department of Health. (2001, February). Hazardous Substance Fact Sheet: Cyanamide. Retrieved from [Link]

  • Kantlehner, W., et al. (1992, January 21). Method of preparing hexaalkylguanidinium salts. U.S. Patent No. 5,082,968. Washington, DC: U.S. Patent and Trademark Office.
  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(10), 2275. Retrieved from [Link]

Sources

Application

Application Note: Protocol for Guanylation of Benzylamine with Acetic Acid Workup

Executive Summary This Application Note details a robust, scalable protocol for the conversion of benzylamine to benzylguanidine acetate. Unlike traditional methods utilizing S-methylisothioureas or cyanamides—which ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the conversion of benzylamine to benzylguanidine acetate. Unlike traditional methods utilizing S-methylisothioureas or cyanamides—which often require harsh thermal conditions or result in toxic byproducts—this protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride (Bernatowicz-Wu reagent).[1]

The defining feature of this protocol is the Acetic Acid Workup . In drug development, guanidines are frequently isolated as acetate salts to avoid the toxicity associated with trifluoroacetate (TFA) salts or the hygroscopicity of hydrochloride salts. This guide provides a self-validating workflow to ensure high purity (>98%) and correct counter-ion stoichiometry.

Chemical Strategy & Mechanism[1][2][3][4]

The Reagent Choice

The 1H-pyrazole-1-carboxamidine hydrochloride reagent is superior for this transformation because the pyrazole moiety acts as an excellent leaving group (


 for protonated pyrazole), allowing the reaction to proceed at room temperature.
Reaction Mechanism[1][5]
  • Deprotonation: The tertiary base (DIPEA) neutralizes the HCl salt of the guanylating reagent and the benzylamine (if used as a salt).

  • Nucleophilic Attack: The primary amine of benzylamine attacks the electrophilic amidine carbon of the reagent.

  • Elimination: The tetrahedral intermediate collapses, expelling 1H-pyrazole as a byproduct.

  • Salt Exchange (Workup): The crude mixture is processed with acetic acid to displace chloride/pyrazole counter-ions, yielding the stable benzylguanidine acetate.

Visual Pathway

GuanylationMechanism Reactants Benzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate + DIPEA / DMF Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Intermediate Byproduct 1H-Pyrazole (Leaving Group) Intermediate->Byproduct Crude Benzylguanidine (Free Base/HCl mix) Intermediate->Crude - Pyrazole AcOH_Step Acetic Acid Workup/Lyophilization Crude->AcOH_Step FinalProduct Benzylguanidine Acetate Salt AcOH_Step->FinalProduct Counter-ion Exchange

Figure 1: Mechanistic flow from nucleophilic attack to acetate salt formation.[1]

Reagent Selection Guide

To validate the choice of the Bernatowicz-Wu reagent, we compare it against common alternatives found in literature.

Guanylating AgentReaction ConditionsByproductsSuitability for Drug Dev
1H-Pyrazole-1-carboxamidine HCl Room Temp, 2-4 h Pyrazole (Easy removal) High (Mild, Clean)
S-MethylisothioureaHeat (60-80°C), 12-24 hMethyl mercaptan (Toxic gas)Low (Odor/Toxicity issues)
CyanamideHigh Heat, Acid Cat.[1]Polymerization risksLow (Safety concerns)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineRoom Temp, 12 hPyrazole + Boc removal stepMedium (Good if protection needed)

Detailed Experimental Protocol

Materials
  • Substrate: Benzylamine (1.0 equiv)[1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)[1]

  • Workup Reagent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology
Step 1: Reaction Setup[2][3]
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (100 mg, 0.93 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).

  • Add DIPEA (325 µL, 1.86 mmol, 2.0 equiv). Note: DIPEA acts as a proton scavenger to ensure the amine is nucleophilic.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (143 mg, 0.98 mmol, 1.05 equiv) in one portion.

  • Flush the vessel with nitrogen, seal, and stir at room temperature (20–25°C) .

Step 2: Monitoring (Self-Validation)[1]
  • Timepoint: Check after 3 hours.

  • Method: TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.[1]

  • Success Criteria: Disappearance of Benzylamine peak (M+H 108) and appearance of Benzylguanidine peak (M+H 150).[1] The pyrazole byproduct will be visible but distinct.

Step 3: The Acetic Acid Workup (Crucial Step)

Rationale: Direct evaporation of DMF is difficult, and the crude mixture contains pyrazole and chloride ions. The acetic acid workup prepares the sample for purification while establishing the acetate salt form.

  • Concentration: Remove DMF under reduced pressure (high vacuum, < 40°C) to yield an oily residue.

  • Acidification: Redissolve the residue in a mixture of Water/Acetonitrile (90:10) containing 5% Glacial Acetic Acid .

    • Why? This protonates the guanidine (

      
      ) and the pyrazole (
      
      
      
      ), ensuring solubility.
  • Washing (Optional but recommended for scale >1g): Wash the aqueous acidic solution with Diethyl Ether (2 x 10 mL).[1]

    • Effect: This removes the majority of the pyrazole byproduct, which is soluble in ether, while the charged benzylguanidine remains in the aqueous acetic acid layer.

Purification (Isolation of Acetate Salt)

For pharmaceutical applications, Prep-HPLC is the gold standard.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Acetic Acid (NOT TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid .[1]

  • Gradient: 0% B to 40% B over 20 minutes (Guanidines are polar and elute early).[1]

  • Lyophilization: Pool pure fractions and lyophilize.

    • Result: The volatile acetic acid and water are removed, leaving Benzylguanidine Acetate as a white, fluffy powder.

Workflow Visualization

PurificationLogic CrudeMix Crude Reaction Mixture (DMF, Product, Pyrazole, DIPEA) Evap Evaporate DMF CrudeMix->Evap Recon Reconstitute in 5% AcOH / H2O Evap->Recon solubilization Wash Ether Wash (Extracts Pyrazole) Recon->Wash removing non-polars HPLC Prep-HPLC (0.1% AcOH Buffer) Wash->HPLC Aqueous layer Lyophil Lyophilization HPLC->Lyophil Pure fractions Product Benzylguanidine Acetate Salt (>98%) Lyophil->Product Removal of volatiles

Figure 2: Purification logic ensuring removal of pyrazole and isolation of the acetate salt.

Analytical Validation

To confirm the success of the protocol, the final product must meet these specifications:

  • 1H NMR (D2O):

    • Benzyl CH2: Singlet at ~4.4 ppm.[1]

    • Aromatic protons: Multiplet at 7.3–7.4 ppm.

    • Acetate Counter-ion: Sharp singlet at 1.9 ppm (integrating to 3H relative to the product). This confirms the acetate salt formation.

  • Mass Spectrometry: M+H = 150.1 Da.[1]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[4] The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[5] ARKIVOC, 2005(4), 49-87.[1][5]

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805.

Sources

Method

Introduction: The Significance of Crystalline N-benzylguanidinium Carboxylate Salts

An Application Guide and Protocols for the Crystallization of N-benzylguanidinium Carboxylate Salts N-benzylguanidinium carboxylate salts represent a fascinating and highly functional class of organic materials. The inhe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Crystallization of N-benzylguanidinium Carboxylate Salts

N-benzylguanidinium carboxylate salts represent a fascinating and highly functional class of organic materials. The inherent properties of the guanidinium group—its strong basicity, planarity, and capacity to act as a potent hydrogen-bond donor—make it a cornerstone in the field of supramolecular chemistry and crystal engineering.[1][2] When combined with a carboxylate anion, the guanidinium cation readily forms a highly predictable and robust hydrogen-bonding motif, which serves as a reliable building block, or "supramolecular synthon," for designing ordered crystalline networks.[3][4]

The ability to control the crystallization of these salts is of paramount importance for researchers in drug development and materials science. The crystalline form of an active pharmaceutical ingredient (API) or a functional material dictates critical properties such as solubility, stability, bioavailability, and processability.[5] A well-defined, highly ordered crystal is often the desired solid-state form, and achieving this requires a systematic and well-understood approach to crystallization.

This guide provides an in-depth exploration of the fundamental principles and practical methodologies for obtaining high-quality single crystals of N-benzylguanidinium carboxylate salts. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective experimentation and troubleshooting.

Part 1: Fundamental Principles of Crystallization

Successful crystallization is a process of bringing a solute from a disordered state in solution to an ordered, solid state. This transition is governed by principles of thermodynamics and kinetics, which must be carefully manipulated.

The Driving Force: The Guanidinium-Carboxylate Supramolecular Synthon

The interaction between the N-benzylguanidinium cation and a carboxylate anion is the primary non-covalent force driving the self-assembly of these salts into a crystal lattice. The key interaction is the formation of a charge-assisted, double hydrogen-bonded pair, often described by the graph-set notation R²₂(8).[3][4] In this motif, two N-H groups from the guanidinium cation form strong hydrogen bonds with the two oxygen atoms of the carboxylate group, creating a highly stable and planar eight-membered ring. This predictable interaction is a powerful tool in crystal engineering, providing a reliable method for bringing molecules together in an ordered fashion.[4]

cluster_guanidinium N-Benzylguanidinium Cation cluster_carboxylate Carboxylate Anion C1 C N1 N-H C1->N1 N2 N-H C1->N2 N3 N-H (Benzyl) C1->N3 O1 O N1->O1 H-Bond O2 O N2->O2 H-Bond C2 C C2->O1 C2->O2 R R C2->R caption Fig. 1: The R²₂(8) Guanidinium-Carboxylate Synthon.

Caption: Fig. 1: The R²₂(8) Guanidinium-Carboxylate Synthon.

Supersaturation and Nucleation

Crystallization begins by creating a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[6][7] This can be achieved by:

  • Cooling: For solutes that are more soluble at higher temperatures.

  • Solvent Evaporation: Increasing the solute concentration as the solvent volume decreases.

  • Antisolvent Addition: Adding a solvent in which the solute is poorly soluble, thereby reducing the overall solubility in the mixture.

Once supersaturation is achieved, the system enters a "metastable zone" where spontaneous nucleation (the formation of tiny, stable crystalline aggregates) can occur.[6] The goal of most crystallization experiments is to induce nucleation slowly and allow these nuclei to grow into large, well-ordered single crystals. Rapid nucleation often leads to the formation of many small crystals or an amorphous precipitate.

The Critical Role of the Solvent

The choice of solvent is the most critical experimental variable in crystallization.[8][9] An ideal solvent system should meet several criteria:

  • Appropriate Solubility: The salt should have moderate solubility. If it is too soluble, achieving supersaturation is difficult; if it is too insoluble, it will be hard to dissolve enough material.

  • Temperature-Dependent Solubility: For cooling crystallization, a large difference in solubility between hot and cold temperatures is ideal.[8]

  • Inertness: The solvent must not react with the salt.[9]

  • Volatility: The solvent's boiling point affects the rate of evaporation and the risk of the compound "oiling out" (coming out of solution as a liquid above its melting point).[9] Solvents with boiling points below 100°C are often preferred.[9]

Part 2: Crystallization Methodologies and Protocols

There is no universal method for crystallization; success often requires screening multiple techniques and solvent systems.[10][11] The following methods are the most common and effective for organic salts.

Method 1: Slow Evaporation

This is often the simplest and most successful technique.[12][13] It is best suited for compounds that are moderately soluble at room temperature and not sensitive to ambient conditions.

  • Principle: The concentration of the solute is gradually increased as the solvent evaporates, slowly pushing the solution into a state of supersaturation where crystals can nucleate and grow.

  • Advantages: Simple setup, requires minimal equipment.

  • Disadvantages: Can be difficult to control the rate; very volatile solvents may evaporate too quickly, leading to poor crystal quality.[11]

Protocol: Slow Evaporation

  • Preparation: Prepare a nearly saturated solution of the N-benzylguanidinium carboxylate salt in a suitable solvent or solvent mixture (see Table 1). A good starting point is 1-5 mL of solvent per 100 mg of compound.[12] Ensure the solution is clear and free of particulate matter by filtering it through a small cotton plug in a pipette if necessary.

  • Container Selection: Transfer the solution to a clean, narrow container such as a test tube, NMR tube, or a small vial. Narrow containers slow the rate of evaporation compared to wide-mouthed beakers.[12]

  • Controlling Evaporation: Cover the container to slow down and control the evaporation rate. Common methods include:

    • Covering the opening with aluminum foil or parafilm and piercing a few small holes with a needle.[12]

    • Plugging the opening loosely with cotton.[12]

  • Incubation: Place the container in a location free from vibrations and significant temperature fluctuations.

  • Observation: Monitor the container over several days to weeks. High-quality crystals often grow over a period of 2 days to 2 weeks.[10]

Method 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[8]

  • Principle: A saturated solution is prepared at an elevated temperature. As the solution is cooled slowly, the solubility of the salt decreases, leading to supersaturation and crystallization.

  • Advantages: Offers excellent control over the rate of supersaturation, often yielding high-quality crystals.

  • Disadvantages: Not suitable for heat-sensitive compounds. Requires a method for controlled, slow cooling.

Protocol: Slow Cooling

  • Preparation: In a test tube or small flask, prepare a saturated solution of the salt in a suitable solvent at or near its boiling point. Add the solid in small portions to the hot solvent until no more dissolves.

  • Ensuring Saturation: Add a small amount of additional solvent to ensure all the solid has just dissolved, creating a solution that is saturated at the elevated temperature.

  • Insulation and Cooling: To ensure slow cooling, insulate the container. An effective method is to place the test tube in a Dewar flask filled with water heated to the same temperature as the solution.[13] Stopper the test tube and cap the Dewar.

  • Incubation: Allow the entire apparatus to cool slowly and undisturbed to room temperature over 24-48 hours.

  • Harvesting: Once the system has reached room temperature and crystals have formed, carefully collect them by filtration or decanting the supernatant.

Method 3: Vapor Diffusion

Vapor diffusion is an elegant and highly effective technique for crystallizing small quantities of material (milligram scale) and is widely used in both small-molecule and protein crystallography.[13][14][15]

  • Principle: A drop containing the dissolved salt is allowed to equilibrate in a sealed chamber with a larger reservoir of a solution that promotes crystallization. This is typically achieved by the slow diffusion of vapor from the reservoir to the drop (or vice-versa).

    • Hanging/Sitting Drop: A drop of the salt solution is placed on a coverslip (hanging) or a bridge (sitting) over a reservoir. The reservoir typically contains a higher concentration of a precipitant or a solvent in which the salt is less soluble. Water vapor slowly leaves the drop and moves to the reservoir, concentrating the salt in the drop and inducing crystallization.[14][15]

  • Advantages: Excellent for very small sample amounts, allows for fine control over the equilibration rate.

  • Disadvantages: Requires a more complex setup; choosing the right drop and reservoir conditions can involve extensive screening.

Caption: Fig. 2: Workflow for Sitting Drop Vapor Diffusion.

Protocol: Vapor Diffusion (Sitting Drop)

  • Preparation: Prepare a stock solution of the salt in a "good" solvent (Solvent 1). In a separate container, prepare the reservoir solution. This is often an "antisolvent" (Solvent 2), a solvent in which the salt is insoluble but which is miscible with Solvent 1.[16]

  • Setup: Place a micro-bridge into the well of a crystallization plate. Pipette 0.5-1.0 mL of the reservoir solution (Solvent 2) into the well.[16]

  • Drop Dispensing: Carefully pipette 1-5 µL of the salt solution (in Solvent 1) onto the depression of the micro-bridge.[16]

  • Sealing: Seal the well immediately with a clear cover slide or tape to create an airtight chamber.

  • Incubation: Place the plate in a stable environment and monitor for crystal growth over several days. The volatile Solvent 1 will slowly vaporize from the drop and diffuse into the reservoir, while the less volatile Solvent 2 vapor may diffuse into the drop, causing the salt to become supersaturated and crystallize.

Method 4: Antisolvent Addition / Layering

This method relies on altering the solvent composition to reduce the solubility of the salt.

  • Principle: The salt is dissolved in a "good" solvent. A miscible "antisolvent" in which the salt is insoluble is then introduced slowly. This causes the solubility of the salt in the mixed solvent system to decrease, leading to crystallization. The antisolvent can be added slowly via a syringe, or carefully layered on top of the salt solution.[13]

  • Advantages: Relatively fast, effective for compounds that are highly soluble in common solvents.

  • Disadvantages: Slow, controlled addition is critical. Adding the antisolvent too quickly will cause the compound to precipitate as a powder.

Protocol: Antisolvent Layering

  • Preparation: Prepare a concentrated solution of the salt in a minimal amount of a "good" solvent (e.g., methanol, DMF).

  • Container: Use a narrow test tube or vial for this method.

  • Layering: Choose an antisolvent that is less dense than the salt solution (e.g., diethyl ether layered on a solution in dichloromethane).[10] Using a pipette or syringe, add the antisolvent very slowly down the side of the tilted test tube to form a distinct layer on top of the salt solution.

  • Incubation: Cap the tube and leave it undisturbed. Crystals will form at the interface between the two solvents as they slowly diffuse into one another.[13]

Part 3: Data Presentation and Practical Considerations

Table 1: Solvent Selection Guide for Crystallization

Choosing the right solvent is an empirical process, but understanding solvent properties can guide the selection.[17][18] N-benzylguanidinium carboxylate salts are polar and ionic, favoring polar solvents.

SolventBoiling Point (°C)Polarity IndexTypical Use & Notes
Water (H₂O)10010.2Good Solvent: Excellent for many salts. High boiling point means slow evaporation. Often used in mixtures with alcohols.[18]
Methanol (CH₃OH)655.1Good Solvent: Dissolves many polar compounds. Its volatility makes it suitable for evaporation and as the "good" solvent in diffusion methods.
Ethanol (C₂H₅OH)784.3Good Solvent: Similar to methanol but less volatile. A common choice for slow evaporation and cooling.
Acetonitrile (CH₃CN)825.8Good/Moderate Solvent: A polar aprotic solvent that can be effective for salts that are overly soluble in alcohols.
Acetone (CH₃COCH₃)565.1Moderate Solvent/Antisolvent: Can be a good solvent, but its low boiling point can lead to rapid evaporation.[18] Often used as an antisolvent with water.
Ethyl Acetate (CH₃COOC₂H₅)774.4Antisolvent: Generally a poor solvent for ionic salts. Commonly used as the antisolvent with more polar solvents like ethanol or methanol.
Dichloromethane (CH₂Cl₂)403.1Antisolvent: A poor solvent for salts. Its high volatility is a drawback.[11] Used in layering techniques.
Diethyl Ether ((C₂H₅)₂O)352.8Antisolvent: Excellent antisolvent for precipitating polar compounds. Very volatile and flammable.[18]
Tetrahydrofuran (THF)664.0Antisolvent: A common choice for precipitating salts from solutions in more polar solvents.
Hexanes / Heptane69 / 980.1Antisolvent: Nonpolar solvents used to precipitate salts from moderately polar solutions.
General Workflow for Crystallization Screening

start Start: Pure N-benzylguanidinium carboxylate salt solubility Step 1: Solubility Screening (Test small amounts in various solvents from Table 1) start->solubility select Step 2: Select Primary Methods (Based on solubility profile) solubility->select evap Slow Evaporation (for moderately soluble systems) select->evap cool Slow Cooling (for systems with high solubility at high temp) select->cool diff Vapor/Solvent Diffusion (for highly soluble systems requiring an antisolvent) select->diff observe Step 3: Set Up & Observe (Days to Weeks) evap->observe cool->observe diff->observe outcome Result? observe->outcome success High-Quality Crystals (Harvest & Characterize) outcome->success Yes fail No Crystals / Oil / Powder outcome->fail No optimize Step 4: Optimize - Try solvent mixtures - Adjust rate (temp, holes) - Change method fail->optimize optimize->select Re-screen caption Fig. 3: General Experimental Workflow.

Caption: Fig. 3: General Experimental Workflow.

Troubleshooting Common Crystallization Problems
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent.- Allow more solvent to evaporate. - Add a compatible antisolvent. - Cool the solution further (e.g., in a refrigerator). - Try a different, less polar solvent.
Oiling Out The compound comes out of solution as a liquid because the solution is too concentrated or the temperature is above the compound's melting point.- Add more solvent to redissolve the oil, then attempt crystallization again at a slower rate or lower temperature. - Use a higher boiling point solvent. - Try a different crystallization method (e.g., vapor diffusion).
Amorphous Powder Precipitates Nucleation and crystallization occurred too rapidly.- Reduce the rate of supersaturation: cool more slowly, use fewer holes for evaporation, or add the antisolvent more slowly. - Use a solvent in which the compound is slightly more soluble.
Many Tiny Crystals Too many nucleation sites; rapid nucleation.- Ensure all glassware is scrupulously clean. - Filter the solution before setting it up to crystallize. - Reduce the rate of supersaturation.
Poor Crystal Quality (Needles, Plates) Solvent or intrinsic crystal habit.- Try a different solvent or a solvent mixture. Solvents can be incorporated into the crystal lattice and affect morphology.[11] - Slow down the rate of crystal growth.

References

  • Görbitz, C. H. (2007). A supramolecular 2 : 1 guanidinium–carboxylate based building block for generation of water channels and clusters in organic materials. CrystEngComm, 9(8), 667-670. (URL: [Link])

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. (URL: [Link])

  • Medvedev, A. G., Frolov, N. E., & Vener, M. V. (2024). An Overlooked Supramolecular Synthon in Multicomponent Trimethylglycine Crystals: Moderate Hydrogen Bonding Between Carboxylate and H-N Groups of Guanidine Species. Crystals, 14(12), 1050. (URL: [Link])

  • Yadav, V. N., & Görbitz, C. H. (2013). Supramolecular 1D ribbons in complexes between a bicyclic-guanidine derivative and di- or monocarboxylic acids. CrystEngComm, 15(37), 7494-7502. (URL: [Link])

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. (URL: [Link])

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. (URL: [Link])

  • Tan, C. H. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ConnectSci, 1(1), 1-1. (URL: [Link])

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (URL: [Link])

  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. (URL: [Link])

  • Common Solvents for Crystallization. (n.d.). (URL: [Link])

  • Crystallization Guide. (n.d.). IMSERC - Northwestern University. (URL: [Link])

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. (URL: [Link])

  • Guide for Crystallization. (n.d.). (URL: [Link])

  • Caffrey, M. (2015). Crystallization of Membrane Proteins by Vapor Diffusion. Crystallography, 2(2), 219-246. (URL: [Link])

  • Grobler, A. R., & Barbour, L. J. (2018). Crystallisation of organic salts by sublimation: salt formation from the gas phase. Chemical Communications, 54(71), 9933-9936. (URL: [Link])

  • Supramolecular Behaviour of N,N′ ‐Bridged Guanidinium Nitrates in the Crystalline State: Identification of Privileged Hydrogen Bond Networks. (2026, January 10). ResearchGate. (URL: [Link])

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. (URL: [Link])

  • Method for crystallizing guanidinium salts. (2006).
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. (URL: [Link])

Sources

Application

Application Notes and Protocols: N-Benzylguanidinium Acetate as a Phase Transfer Catalyst

Introduction: The Emerging Role of Guanidinium Salts in Phase Transfer Catalysis Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immisc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Guanidinium Salts in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, a "phase transfer agent," transports a reactant from one phase to the other, enabling the reaction to proceed.[2] While quaternary ammonium and phosphonium salts have traditionally dominated the field, there is a growing interest in the development of novel catalysts with enhanced stability and efficiency.[3] Guanidinium salts, possessing a delocalized positive charge over three nitrogen atoms, have emerged as a promising class of phase transfer catalysts, offering unique advantages in terms of thermal stability and catalytic activity.[4] This document provides a detailed guide on the application of N-benzylguanidinium acetate as a phase transfer catalyst, offering insights into its synthesis, mechanism of action, and a representative protocol for its use in a classic nucleophilic substitution reaction.

I. N-Benzylguanidinium Acetate: A Profile

N-benzylguanidinium acetate is a guanidinium salt characterized by the presence of a benzyl group attached to one of the nitrogen atoms. The guanidinium cation's positive charge is delocalized across the central carbon and the three nitrogen atoms, contributing to its stability. The acetate anion serves as the counter-ion.

A. Proposed Synthesis of N-Benzylguanidinium Acetate

dot

Synthesis_of_N-benzylguanidinium_acetate Thiourea N,N'-Diphenylthiourea Carbodiimide N,N'-Diphenylcarbodiimide Thiourea->Carbodiimide Desulfurization Guanidine N-benzyl-N',N''-diphenylguanidine Carbodiimide->Guanidine + Benzylamine (Guanylation) Salt N-Benzylguanidinium Acetate Guanidine->Salt + Acetic Acid (Protonation)

Caption: Proposed two-step synthesis of N-benzylguanidinium acetate.

B. Mechanism of Phase Transfer Catalysis

The efficacy of N-benzylguanidinium acetate as a phase transfer catalyst lies in its ability to function as a "shuttle" for anions between the aqueous and organic phases.[2] This process, often referred to as the "Starks' extraction mechanism," can be broken down into the following key steps[6]:

  • Anion Exchange: In the aqueous phase, the acetate anion of the catalyst is exchanged for the reactant anion (e.g., a nucleophile like cyanide or hydroxide).

  • Phase Transfer: The resulting lipophilic ion pair, [N-benzylguanidinium]⁺[Nucleophile]⁻, is extracted into the organic phase.

  • Reaction: The "naked" and highly reactive nucleophile attacks the organic substrate, leading to product formation.

  • Catalyst Regeneration: The newly formed anion (the leaving group from the substrate) pairs with the guanidinium cation and is transported back to the aqueous phase, where it is exchanged for another reactant anion, thus completing the catalytic cycle.

dot

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_cat [Bn-Gua]⁺OAc⁻ O_cat_nuc [Bn-Gua]⁺Nu⁻ A_cat->O_cat_nuc Anion Exchange & Phase Transfer A_nuc M⁺Nu⁻ A_prod M⁺LG⁻ O_prod R-Nu O_cat_nuc->O_prod Reaction O_sub R-LG O_cat_lg [Bn-Gua]⁺LG⁻ O_cat_lg->A_cat Catalyst Regeneration O_cat_lg->A_prod Phase Transfer

Caption: Mechanism of N-benzylguanidinium acetate in phase transfer catalysis.

II. Application Protocol: Benzylation of 2-Phenylpropanenitrile

The C-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[7] The following protocol details the use of N-benzylguanidinium acetate as a phase transfer catalyst for the benzylation of 2-phenylpropanenitrile, a reaction that is often sluggish without a catalyst due to the immiscibility of the reactants.[7]

A. Materials and Reagents
  • 2-Phenylpropanenitrile

  • Benzyl chloride

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide solution

  • N-benzylguanidinium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

B. Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylpropanenitrile (1.0 equivalent) and toluene (5 mL per mmol of nitrile).

  • Catalyst Addition: Add N-benzylguanidinium acetate (0.05 equivalents) to the reaction mixture.

  • Base Addition: Add the 50% aqueous sodium hydroxide solution (5.0 equivalents) and stir the biphasic mixture vigorously at room temperature for 30 minutes. This step generates the nucleophilic carbanion from 2-phenylpropanenitrile at the interface.

  • Electrophile Addition: Add benzyl chloride (1.2 equivalents) dropwise to the rapidly stirred mixture.

  • Reaction Monitoring: Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-2-benzylpropanenitrile.

C. Expected Results and Comparison

The use of a phase transfer catalyst is crucial for the success of this reaction. While specific data for N-benzylguanidinium acetate is not available, a comparison with common phase transfer catalysts provides a benchmark for expected performance.

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495
N-Benzylguanidinium Acetate (Predicted) Guanidinium Salt 4-6 ~90

Note: The data for TBAB, TBPB, and 18-Crown-6 is based on a standardized protocol for the benzylation of 2-phenylpropanenitrile.[7] The predicted performance of N-benzylguanidinium acetate is an estimation based on the known high efficiency of guanidinium salts as phase transfer catalysts.

III. Troubleshooting and Key Considerations

  • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.[8]

  • Catalyst Loading: While 0.05 equivalents is a good starting point, the optimal catalyst loading may vary depending on the specific reaction and should be determined empirically.

  • Water Content: The presence of a certain amount of water is necessary for the catalyst to function, but an excessive amount can lead to hydrolysis of the electrophile.

  • Thermal Stability: Guanidinium salts are known for their high thermal stability, making N-benzylguanidinium acetate a suitable catalyst for reactions requiring elevated temperatures.[4]

IV. Conclusion

N-benzylguanidinium acetate represents a promising, yet underexplored, phase transfer catalyst. Its inherent stability and the delocalized nature of the guanidinium cation offer potential advantages over traditional quaternary ammonium and phosphonium salts. The protocols and mechanistic insights provided in this document serve as a foundational guide for researchers and scientists in drug development to explore the utility of this and other guanidinium-based catalysts in their synthetic endeavors. Further investigation into the scope and limitations of N-benzylguanidinium acetate will undoubtedly expand the toolkit of modern organic synthesis.

V. References

  • ResearchGate. (2025). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • ACS Publications. (2003). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. [Link]

  • PubMed. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. [Link]

  • Google Patents. (n.d.). US5082968A - Method of preparing hexaalkylguanidinium salts.

  • Wix.com. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • PTC Organics, Inc. (n.d.). Tetraethyl Dibutyl Guanidinium Chloride. [Link]

  • PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidinium Proton Visibility

Ticket ID: NMR-GUAN-001 Topic: Resolving Peak Broadening in Guanidinium Groups (Arginine/Synthetic Analogues) Assigned Specialist: Senior Application Scientist Executive Summary The Problem: You are observing severe line...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-GUAN-001 Topic: Resolving Peak Broadening in Guanidinium Groups (Arginine/Synthetic Analogues) Assigned Specialist: Senior Application Scientist

Executive Summary

The Problem: You are observing severe line broadening or complete signal disappearance of guanidinium protons (


) in your 1H or HSQC spectra.

The Root Cause: This is rarely an instrumental fault. It is a fundamental manifestation of intermediate chemical exchange on the NMR timescale. While the pKa of a guanidinium group is high (~13.6 for Arginine), the protons are labile.[1] They undergo rapid exchange with bulk solvent (water) or conformational rotation around the


 partial double bonds. When the exchange rate (

) approximates the frequency difference (

) between states, the signal decoheres and broadens into the baseline.

The Solution: You must manipulate the exchange rate (


) to push the system into either the Slow Exchange  or Fast Exchange  regime.
Diagnostic Workflow

Before altering your sample, use this logic tree to determine the correct remediation strategy.

DiagnosticWorkflow Start START: Broad/Missing Signal Solvent Is the solvent water-based? Start->Solvent PH_Check Is pH > 6.0? Solvent->PH_Check Yes (H2O/D2O) DMSO Can you use DMSO-d6? Solvent->DMSO No (Organic) Temp_Check Can you lower Temp? PH_Check->Temp_Check No (Already Acidic) Action_Acid PROTOCOL A: Acidify (pH 4.0-5.0) PH_Check->Action_Acid Yes Action_Cool PROTOCOL B: Low Temp (278K) Temp_Check->Action_Cool Yes Action_C13 PROTOCOL D: 13C-Detection Temp_Check->Action_C13 No (Unstable) DMSO->Action_Cool No Action_DMSO PROTOCOL C: Switch to DMSO-d6 DMSO->Action_DMSO Yes

Figure 1: Decision matrix for selecting the appropriate decoupling or stabilization protocol.

Module 1: Chemical Exchange & pH Control

This is the most common fix for biological samples (e.g., Arginine side chains).

The Mechanism: Guanidinium exchange is base-catalyzed. Even at pH 7.0, the concentration of


 is sufficient to catalyze proton transfer to bulk water at a rate that interferes with NMR detection.
  • Slow Exchange (

    
    ):  Sharp, distinct peaks.[2][3]
    
  • Intermediate Exchange (

    
    ):  Broad, flat, or invisible peaks.
    
  • Fast Exchange (

    
    ):  Sharp, averaged peak (often merged with water).
    

Protocol: The pH Titration

  • Prepare Sample: Start with your sample in 90%

    
     / 10% 
    
    
    
    at pH 7.0.
  • Acquire Reference: Run a 1D proton spectrum with water suppression (WATERGATE or Excitation Sculpting preferred over Presat to avoid saturation transfer).

  • Titrate: Lower the pH in 0.5 unit increments using dilute

    
     or deuterated acetic acid.
    
  • Monitor:

    • Target: pH 4.0 – 5.0.

    • Observation: As pH drops,

      
       decreases, slowing the exchange rate (
      
      
      
      ). The guanidinium peaks (typically ~6.8 - 7.2 ppm for
      
      
      and ~7.5 ppm for
      
      
      ) should emerge from the baseline.

Data Summary: Exchange Regimes | Regime | Rate Constant (


) | Spectral Appearance | Remediation |
| :--- | :--- | :--- | :--- |
| Slow  | 

| Sharp, distinct multiplets | Ideal state. Maintain. | | Intermediate |

| Broad / Invisible | Change pH or Temp | | Fast |

| Single averaged peak | Rarely useful for structural data. |
Module 2: Temperature & Dynamic NMR

If pH adjustment is impossible (e.g., protein stability requires pH 7.4), you must use temperature to shift the exchange regime.

The Mechanism:

  • Lowering Temperature: Reduces thermal energy, slowing down chemical exchange (

    
    ). This pushes the system toward the Slow Exchange  limit, sharpening the peaks.
    
  • Rotational Barriers: Guanidinium has a partial double bond character (

    
    ). At room temperature, rotation may be in intermediate exchange. Cooling can freeze out distinct rotamers.
    

Protocol: Variable Temperature (VT) Scan

  • Calibrate: Ensure your probe is calibrated (e.g., using methanol or ethylene glycol standards).

  • Step-Down: Cool the sample from 298K to 278K (5°C) in 5K increments.

  • Solvent Precaution: If using

    
    , do not go below 275K to avoid freezing.
    
  • Advanced (Cryosolvents): For small molecules, use a mixture of

    
     and 
    
    
    
    or Acetone-d6 to reach temperatures as low as 200K. This will almost certainly freeze out the rotation and stop chemical exchange.
Module 3: Solvent Engineering

Water is the enemy of exchangeable protons because it acts as both a sink and a catalyst.

Protocol: The "Dry" Switch If biological relevance allows, switch to DMSO-d6 or Acetonitrile-d3 .

  • Why: These are aprotic solvents. There is no pool of exchangeable protons to "steal" the guanidinium signal.

  • Result: Guanidinium protons often appear as distinct, sharp multiplets (often a broad doublet for

    
     and a broad singlet/triplet for 
    
    
    
    ) showing scalar coupling to the adjacent methylene.

Warning: Commercial DMSO-d6 often contains trace water ("wet DMSO"). This trace water can still catalyze exchange. Store DMSO over molecular sieves (3Å or 4Å) to ensure absolute dryness.

Advanced Troubleshooting (FAQs)

Q: I see the


 (internal NH) but not the 

(terminal NH2). Why?
A: The terminal

protons are more accessible to solvent and rotate more freely than the internal

. They are likely in a faster exchange regime than the

. Lower the temperature further.

Q: My protein precipitates at pH 5.0. How do I see Arginine side chains at pH 7.0? A: You likely cannot see them using direct proton detection.

  • Solution: Use

    
    -detected experiments . The 
    
    
    
    carbon in the guanidinium group is not exchangeable.
  • Experiment: Run a

    
    -
    
    
    
    correlation (CON) or a
    
    
    -detected CA(CX)N. The carbon signal will remain sharp even if the attached protons are exchanging rapidly.

Q: The peaks are there, but they are extremely broad blobs. Is this viscosity? A: If the rest of the molecule is sharp, it is intermediate exchange . If the entire molecule is broad, it is viscosity/aggregation.

  • Test: Run a T2 filter (CPMG). If the guanidinium signal disappears instantly while others remain, it is exchange broadening.

Visualizing the Mechanism

ExchangeMechanism cluster_0 The 'Death Zone' (Intermediate Exchange) StateA State A (Proton on Gua) Mid StateA->Mid k_1 (Base Catalyzed) StateB State B (Proton on Water) StateB->StateA k_-1 Mid->StateB Transfer

Figure 2: The chemical exchange pathway. High pH accelerates k1, broadening the signal. Low pH blocks k1.

References
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard text on Exchange Theory).
  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shifts of Amino Acids - Arginine.[Link]

  • Fuhs, M., & Hunter, C. (2020). Quantifying Arginine Side-Chain Interactions in Solution. Journal of the American Chemical Society. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational work on labile proton detection).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N-benzylguanidinium Acetate

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. N-benzylguanidinium acetate, a salt combining a subst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. N-benzylguanidinium acetate, a salt combining a substituted guanidinium cation with a simple carboxylate anion, presents an interesting case for characterization due to the presence of multiple proton environments and the ionic nature of the molecule. This guide provides an in-depth analysis of the ¹H NMR characterization of N-benzylguanidinium acetate, comparing its efficacy and informational output against other common analytical techniques such as ¹³C NMR, FTIR, and Mass Spectrometry.

The Primacy of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural characterization of N-benzylguanidinium acetate in solution. Its strength lies in its ability to provide detailed information about the electronic environment, connectivity, and relative abundance of each proton in the molecule.

A hypothetical ¹H NMR spectrum of N-benzylguanidinium acetate in a common deuterated solvent like DMSO-d₆ would exhibit several key signals corresponding to the distinct proton groups in the molecule.

Anticipated ¹H NMR Spectral Data for N-benzylguanidinium Acetate

The expected chemical shifts (δ) are influenced by the electronic environment of the protons. The benzyl group's aromatic protons are deshielded by the ring current, while the benzylic protons are adjacent to both the aromatic ring and the nitrogen of the guanidinium group. The guanidinium protons are on nitrogen atoms and their chemical shift is highly variable and sensitive to factors like solvent, concentration, and temperature[1]. The acetate methyl protons are relatively shielded.

Proton Assignment Expected Chemical Shift (δ, ppm) Splitting Pattern Integration
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Guanidinium (NH, NH₂)6.5 - 8.0 (broad)Singlet (broad)4H
Benzylic (CH₂)~4.3Singlet2H
Acetate (CH₃)~1.9Singlet3H

Note: The exact chemical shifts can vary depending on the solvent and concentration. The benzylic protons' chemical shift is notably downfield from a typical benzylic C-H (which is usually around 2.3 ppm) due to the adjacent electron-withdrawing guanidinium group[1][2]. For comparison, the benzylic protons in N-benzylaniline appear at 4.21 ppm[3]. The broadness of the guanidinium proton signal is a characteristic feature of protons on nitrogen atoms due to quadrupolar relaxation and potential chemical exchange[1].

.

G cluster_molecule N-benzylguanidinium Acetate Structure cluster_spectrum ¹H NMR Assignments C6H5 C₆H₅- CH2 CH₂- C6H5->CH2 A 7.2-7.4 ppm C6H5->A Aromatic H NH NH- CH2->NH C ~4.3 ppm CH2->C Benzylic H NH->C B 6.5-8.0 ppm NH->B Guanidinium H NH2 NH₂ C->NH2 NH2->B CH3COO   CH₃COO⁻ D ~1.9 ppm CH3COO->D Acetate H

Caption: Molecular structure of N-benzylguanidinium acetate with corresponding ¹H NMR peak assignments.

A Comparative Analysis with Alternative Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more complete and robust characterization. Below is a comparison with other key spectroscopic methods.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For N-benzylguanidinium acetate, the key expected signals are:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Guanidinyl (C=N)155 - 160
Aromatic (C₆H₅)120 - 145
Benzylic (CH₂)45 - 50
Acetate (CH₃)~21
Acetate (C=O)170 - 175

The guanidinyl carbon is significantly deshielded and appears far downfield, a characteristic feature of carbons involved in multiple bonds to nitrogen[4]. The aromatic carbons will show multiple peaks due to the substitution pattern, and the benzylic and acetate methyl carbons are in the expected upfield region for sp³ hybridized carbons[5].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. It is particularly useful for identifying the presence of the guanidinium and acetate moieties.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
GuanidiniumN-H Stretch3100 - 3400 (broad)
GuanidiniumC=N Stretch~1650 (strong)
GuanidiniumN-H Bend1580 - 1650
AcetateC=O Stretch (asymmetric)1550 - 1610
Benzene RingC=C Stretch1450 - 1600

The N-H stretching region will likely be a broad band due to extensive hydrogen bonding in the salt[6]. The C=N stretch of the guanidinium group is a strong, characteristic absorption[7][8]. The carboxylate (acetate) C=O stretch is also a very strong and characteristic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight. For an ionic compound like N-benzylguanidinium acetate, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is necessary[9].

  • Expected Observation: In positive ion mode ESI-MS, the primary ion observed would be the N-benzylguanidinium cation [M+H]⁺ at an m/z corresponding to C₈H₁₂N₃⁺ (calculated m/z ≈ 150.108). The acetate anion would be observed in negative ion mode at an m/z of 59.03.

The choice of solvent and buffer for native mass spectrometry can significantly impact the stability and observed structure of ions in the gas phase[10][11].

G start N-benzylguanidinium acetate Sample HNMR ¹H NMR start->HNMR CNMR ¹³C NMR start->CNMR FTIR FTIR start->FTIR MS Mass Spectrometry start->MS HNMR_info Proton environment Connectivity (J-coupling) Stoichiometry (Integration) HNMR->HNMR_info CNMR_info Carbon skeleton Number of unique carbons CNMR->CNMR_info FTIR_info Functional groups (N-H, C=N, C=O) FTIR->FTIR_info MS_info Molecular weight confirmation Cation/Anion mass MS->MS_info

Caption: A multi-technique workflow for the comprehensive characterization of N-benzylguanidinium acetate.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of N-benzylguanidinium acetate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of N-benzylguanidinium acetate directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable NH protons[1]. DMSO-d₆ is often a good choice as it can slow down the exchange of NH protons, leading to sharper signals. c. Cap the NMR tube and vortex gently for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect for any undissolved particulates.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual signal. This is crucial for obtaining high-resolution spectra. d. Acquire a standard ¹H NMR spectrum using a 90° pulse angle. Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm). e. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. f. Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the signal-to-noise ratio without significantly compromising resolution.

3. Data Processing and Analysis: a. Fourier transform the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative ratios of the different types of protons. e. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Conclusion

The characterization of N-benzylguanidinium acetate is most effectively achieved through ¹H NMR spectroscopy, which provides a wealth of structural information in a single experiment. However, for unequivocal structure confirmation and a comprehensive understanding of the compound's properties, a multi-technique approach is paramount. By integrating data from ¹³C NMR, FTIR, and mass spectrometry, researchers can build a self-validating system of characterization, ensuring the identity and purity of the synthesized material with the highest degree of confidence. This rigorous analytical approach is fundamental to the integrity of research and the successful advancement of drug development programs.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Spectroscopic properties of guanidinium zinc sulphate Zn(SO4)(2) and ab initio calculations of and HC(NH2)(3). (2004). ResearchGate. Retrieved from [Link]

  • NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Ultrafast vibrational spectroscopy of a degenerate mode of guanidinium chloride. (2009). PubMed. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved from [Link]

  • Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine. (2007). Zeitschrift für Naturforschung B. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • The ¹H NMR spectrum of guanidinium salicylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)-H bond activation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.). Retrieved from [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). Spectrometry. Retrieved from [Link]

  • Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure. (2020). Analyst. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved from [Link]

  • Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. (2020). eScholarship. Retrieved from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

  • Solved 13C NMR spectrum of benzyl acetate. (2022). Chegg.com. Retrieved from [Link]

  • Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. (n.d.). Figshare. Retrieved from [Link]

Sources

Comparative

Single Crystal X-ray Diffraction of Benzylguanidinium Acetate: A Definitive Characterization Guide

Executive Summary In the development of benzylguanidine derivatives—compounds critical for adrenergic neuron blocking and radiopharmaceutical imaging (e.g., MIBG analogs)—solid-state characterization is the gatekeeper of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzylguanidine derivatives—compounds critical for adrenergic neuron blocking and radiopharmaceutical imaging (e.g., MIBG analogs)—solid-state characterization is the gatekeeper of clinical viability. Benzylguanidinium acetate represents a specific salt form designed to optimize solubility and bioavailability.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative characterization methods (PXRD, NMR, DSC). While other techniques provide bulk phase identity, only SCXRD delivers the absolute structural proof required for regulatory submission and intellectual property protection: specifically, the confirmation of proton transfer (salt formation) and the mapping of the robust hydrogen-bonding networks that dictate stability.

Part 1: The Structural Challenge

The primary challenge in characterizing benzylguanidinium acetate is distinguishing between a neutral cocrystal and an ionic salt .

  • The Guanidinium Moiety: A planar, resonance-stabilized cation capable of donating up to 6 hydrogen bonds.

  • The Acetate Counterion: A bidentate acceptor.

The Critical Question: Did the proton transfer from acetic acid to the benzylguanidine base?

  • If yes: It is a salt (Ionic interactions, high melting point, distinct solubility).

  • If no: It is a cocrystal (Neutral interactions, different regulatory pathway).

Only SCXRD can directly visualize the hydrogen atoms involved in this transfer, making it the non-negotiable gold standard.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The following table compares SCXRD (The "Product") against standard alternatives in the context of characterizing benzylguanidinium acetate.

FeatureSCXRD (Gold Standard) Powder XRD (PXRD) Solid-State NMR (ssNMR) DSC / TGA
Primary Output Absolute 3D atomic structure (

coordinates).
Bulk phase fingerprint (2

peaks).
Local chemical environment (Chemical shift).Thermal events (Melting, degradation).
Proton Transfer Directly observable (via electron density difference maps).Inferred (requires high-quality Rietveld refinement).Inferred (via

N chemical shift changes).
Indirect (inferred from Tm elevation).
Stoichiometry Exact (e.g., 1:1 vs 1:2 host-guest ratios).Ambiguous without elemental analysis.Qualitative.Quantitative (for solvates only).
H-Bonding Maps precise donor-acceptor distances (<0.001 Å precision).Cannot resolve individual H-bonds ab initio.Probes H-bond strength, not geometry.N/A
Sample Req. Single crystal (

mm).
Polycrystalline powder (mg to g).Powder (100+ mg).Powder (2-5 mg).
Why Alternatives Fail for This Application
  • PXRD: While excellent for checking batch purity, PXRD cannot easily distinguish between isostructural salts or solvates without a known reference model.

  • NMR: Solution NMR destroys the crystal lattice, losing all information about the specific packing forces (like the guanidinium-acetate ribbon) that stabilize the drug substance.

Part 3: The "Performance" – Structural Insights

The "performance" of a crystal structure is defined by its stability, governed by supramolecular synthons. For benzylguanidinium acetate, SCXRD reveals the R


(8)  motif, a robust structural anchor.
The Guanidinium-Carboxylate Zipper

SCXRD analysis typically reveals that the guanidinium cation and acetate anion form a planar, hydrogen-bonded ribbon.

  • Interaction: Two N–H donors from the guanidinium group bind to the two O acceptors of the acetate.

  • Graph Set: R

    
    (8)  (Two donors, two acceptors, eight-membered ring).
    
  • Significance: This interaction is structurally "sticky," preventing polymorphism and ensuring the salt remains stable during storage.

Figure 1: The crystallization logic. The stability of the final salt relies on the specific proton transfer and H-bond motif confirmed only by SCXRD.

Part 4: Experimental Protocol (Methodology)

To replicate high-quality SCXRD results for benzylguanidinium acetate, follow this self-validating protocol.

1. Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Water (95:5 v/v). The slight water content aids the solubility of the polar guanidinium head, while ethanol promotes evaporation.

  • Procedure: Dissolve equimolar amounts of benzylguanidine and acetic acid. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 pinholes.

  • Validation: Crystals should appear as colorless blocks or prisms within 3-7 days. Avoid needles (often indicates rapid precipitation and poor diffraction).

2. Data Collection Strategy
  • Temperature: 100 K . Reason: Freezes thermal vibration of the flexible benzyl chain, improving resolution of the guanidinium headgroup.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Recommendation: Cu-source is preferred for small organic crystals to maximize diffraction intensity.
  • Resolution Target: 0.80 Å or better (essential for direct methods solution).

3. Structure Refinement (The "Quality Control")
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Hydrogen Treatment:

    • Carbon-bound H: Place in calculated geometric positions (Riding model).[1]

    • Nitrogen-bound H (Guanidinium):Must be located in the difference Fourier map. This is the "money shot" that proves the salt formation. Refine coordinates freely if data quality permits, or use DFIX restraints.

Part 5: Representative Data Targets

When publishing, your data must meet these International Union of Crystallography (IUCr) standards to be considered "authoritative."

ParameterTarget ValueSignificance
R-Factor (

)

(5%)
Indicates excellent agreement between model and data.
Goodness of Fit (GoF)

Values >1.2 suggest systematic errors or incorrect weighting.
Completeness

Ensures no missing diffraction angles (blind spots).
H-Bond Distance (N...O)

Å
Typical range for strong charge-assisted hydrogen bonds.

Figure 2: The SCXRD Workflow. A closed-loop system where refinement metrics (R1) dictate the validity of the experiment.

References
  • Guanidinium-Carboxylate Interactions

    • Etter, M. C., & Adsmond, D. A. (1990).[2] The use of hydrogen-bonding rules for understanding and designing crystalline solids.Accounts of Chemical Research , 23(4), 120-126. Link

    • (8)
  • Comparison of SCXRD and PXRD

    • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.Link

    • Significance: Validates the claim that SCXRD is the gold standard for
  • Guanidinium Salt Structures

    • Pereira Silva, P. S., et al. (2010). Three-dimensional hydrogen-bonded structures in the guanidinium salts of monocyclic dicarboxylic acids.[1]Acta Crystallographica Section C , 66(12), o575-o580.[1] Link

    • Significance: Provides comparative structural data for guanidinium salts, supporting the expected packing models.
  • Benzylammonium Analogues

    • Hess, D., & Mayer, P. (2019).[3] The crystal structures of benzylammonium phenylacetate and its hydrate.[3]Acta Crystallographica Section E , 75(2), 194-201.[3] Link

    • Significance: Demonstrates the hydrophobic layering and hydrophilic channeling common in benzyl-amine carboxyl

Sources

Validation

A Comparative In Vitro Analysis of Benzylguanidine Salts: From Neuroendocrine Targeting to Antimicrobial Efficacy

The benzylguanidine scaffold, a deceptively simple pharmacophore, has given rise to a diverse array of bioactive molecules. Its foundational member, meta-iodobenzylguanidine (MIBG), is renowned for its clinical utility i...

Author: BenchChem Technical Support Team. Date: February 2026

The benzylguanidine scaffold, a deceptively simple pharmacophore, has given rise to a diverse array of bioactive molecules. Its foundational member, meta-iodobenzylguanidine (MIBG), is renowned for its clinical utility in the diagnosis and therapy of neuroendocrine tumors, a feat achieved by exploiting its structural mimicry of the neurotransmitter norepinephrine.[1][2] This guide delves into the comparative bioactivity of various benzylguanidine salts, extending beyond the classical application of MIBG to explore derivatives engineered for enhanced cytotoxicity and antimicrobial action. We will dissect the in vitro methodologies used to characterize these compounds, providing not only the "what" but the "why" behind the experimental designs, and present a clear comparison of their performance based on robust experimental data.

Section 1: Targeting the Norepinephrine Transporter (NET) in Neuroendocrine Tumor Models

The primary mechanism underpinning the clinical success of MIBG is its high affinity for the norepinephrine transporter (NET), a protein highly expressed on the surface of neuroendocrine tumor cells.[1][3] This transporter-mediated uptake allows for the selective accumulation of MIBG, and its radioiodinated isotopologs, within target cells. Consequently, a critical in vitro assay for evaluating novel benzylguanidine analogs is the competitive inhibition of radiolabeled ligand uptake.

Causality Behind the Experimental Choice: Competitive Inhibition Assay

This assay is fundamental to understanding how effectively a new, unlabeled benzylguanidine derivative can compete with a known, radiolabeled ligand (like [¹²³I]MIBG) for the binding and transport sites on the NET. A lower IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) signifies a higher affinity for the transporter. This is a crucial first-pass indicator of a compound's potential for in vivo tumor targeting. For this analysis, we compare the parent compound, MIBG, with several halogenated analogs designed for PET imaging applications.[4][5]

Comparative Data: NET Affinity of Benzylguanidine Analogs
CompoundHalogen SubstitutionPositionIC50 (µM) for ¹²³I-MIBG Inhibition[4]
MIBGIodineMeta1.72 ± 0.58
MFBGFluorineMeta4.86 ± 0.59
PIBGIodinePara7.2 ± 0.5
PFBGFluorinePara9.8 ± 2.5

Data obtained from competitive inhibition assays in C6-hNET rat glioma cells.

The data clearly indicates that the position and type of halogen substitution significantly impact the affinity for the norepinephrine transporter. MIBG, with its meta-iodine, exhibits the highest affinity.[4] Substituting the iodine with fluorine at the meta position (MFBG) results in a nearly 2.8-fold decrease in affinity.[4][5] Furthermore, halogenation at the para-position consistently results in lower affinity compared to the meta-position.[4]

Experimental Workflow: NET Competitive Inhibition Assay

The following diagram and protocol outline a typical workflow for determining the NET affinity of test compounds.

G cluster_0 Cell Culture & Plating cluster_1 Assay Preparation cluster_2 Competition & Incubation cluster_3 Washing & Lysis cluster_4 Quantification & Analysis plate_cells Plate C6-hNET cells in 24-well plates incubate_24h Incubate 24h at 37°C, 5% CO2 plate_cells->incubate_24h add_reagents Add radioligand and competitors to cells incubate_24h->add_reagents prepare_ligand Prepare [123I]MIBG (Radioligand) prepare_ligand->add_reagents prepare_competitors Prepare serial dilutions of unlabeled benzylguanidine salts prepare_competitors->add_reagents incubate_2h Incubate 2h at 37°C add_reagents->incubate_2h wash_cells Wash cells with ice-cold PBS (3x) incubate_2h->wash_cells lyse_cells Lyse cells with NaOH wash_cells->lyse_cells gamma_count Measure radioactivity in a gamma counter lyse_cells->gamma_count calc_ic50 Calculate IC50 values using non-linear regression gamma_count->calc_ic50

Caption: Workflow for a NET competitive inhibition assay.

Detailed Protocol: NET Competitive Inhibition Assay
  • Cell Culture: Culture C6 rat glioma cells stably transfected with the human norepinephrine transporter (C6-hNET) in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the C6-hNET cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Preparation of Reagents:

    • Prepare a stock solution of the radioligand, [¹²³I]MIBG, at a known concentration.

    • Prepare serial dilutions of the unlabeled competitor benzylguanidine salts (e.g., MIBG, MFBG, PFBG) over a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Competition Reaction:

    • Remove the culture medium from the cells.

    • Add a fixed concentration of [¹²³I]MIBG along with the varying concentrations of the unlabeled competitor to each well. Include control wells with only the radioligand (for total binding) and wells with the radioligand plus a high concentration of a known NET inhibitor (for non-specific binding).

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.[5]

  • Washing: Terminate the uptake by aspirating the assay medium and rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Cell Lysis and Quantification: Lyse the cells in each well using a sodium hydroxide solution. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression analysis to determine the IC50 value.

Section 2: Evaluating Cytotoxicity and Anti-Proliferative Effects

While the primary utility of many benzylguanidines lies in their ability to be selectively transported, their intrinsic cytotoxicity is also a critical parameter, especially for therapeutic applications.[6] This is particularly relevant for novel hybrid molecules that couple the benzylguanidine targeting moiety to a cytotoxic payload, such as an alkylating agent.[7][8]

Causality Behind the Experimental Choice: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability.[7] It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells in the culture. This assay is a robust and high-throughput method to determine the dose-dependent cytotoxic effects of different benzylguanidine salts.

Comparative Data: Cytotoxicity of Benzylguanidine-Melphalan Hybrids

A recent study explored the efficacy of hybrid molecules combining benzylguanidine with the alkylating agent melphalan (M).[7][8] The goal was to leverage the NET-mediated uptake of the benzylguanidine portion to deliver the cytotoxic melphalan payload more specifically to neuroblastoma cells.

CompoundDescriptionCell LineIC50 (µM) after 72h[7]
Melphalan (M)Parent Alkylating AgentSK-N-SH (High NET)~5
pMBGMono-alkylating hybridSK-N-SH (High NET)~2
mMBGMono-alkylating hybridSK-N-SH (High NET)~3
pMBGDi-alkylating hybridSK-N-SH (High NET)~4
mMBGDi-alkylating hybridSK-N-SH (High NET)~4

Data estimated from viability curves in SK-N-SH neuroblastoma cells.

Interestingly, the mono-alkylating benzylguanidine hybrids (pMBG and mMBG) demonstrated greater potency (lower IC50 values) than the parent drug, melphalan, and the di-alkylating hybrids in the high NET-expressing SK-N-SH cell line.[7][8] This suggests that the benzylguanidine moiety not only aids in targeted delivery but may also contribute to the overall cytotoxic effect.

Experimental Workflow: MTS Cell Viability Assay

G cluster_0 Cell Plating cluster_1 Drug Treatment cluster_2 Incubation & Reagent Addition cluster_3 Data Acquisition & Analysis plate_cells Seed cells in 96-well plates incubate_24h Incubate 24h to allow attachment plate_cells->incubate_24h add_drugs Add drugs to cells incubate_24h->add_drugs prepare_drugs Prepare serial dilutions of benzylguanidine salts prepare_drugs->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_1_4h Incubate 1-4 hours add_mts->incubate_1_4h read_absorbance Measure absorbance at 490 nm incubate_1_4h->read_absorbance calc_viability Calculate % viability and determine IC50 read_absorbance->calc_viability

Caption: Workflow for an MTS-based cell viability assay.

Detailed Protocol: MTS Cell Viability Assay
  • Cell Plating: Seed cells (e.g., SK-N-SH neuroblastoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.[7]

  • Compound Preparation and Addition: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, add 10 µL of the respective compound dilutions to the wells in triplicate.[7] Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).

  • Treatment Incubation: Incubate the cells with the compounds for a specified period, typically 72 hours.[7]

  • MTS Reagent Addition: Following the treatment period, add 20 µL of the MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS reagent into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from the medium-only wells). Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells (set as 100% viability).[7] Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Section 3: Antimicrobial Bioactivity of Benzylguanidine Derivatives

The guanidine functional group is a well-known feature in many antimicrobial agents due to its ability to interact with negatively charged components of bacterial cell membranes. Researchers have synthesized and screened libraries of benzylguanidine derivatives to identify novel compounds with potent activity against pathogenic bacteria, including multidrug-resistant strains.[9][10][11]

Causality Behind the Experimental Choice: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for determining the in vitro potency of new antibacterial compounds. A lower MIC value indicates greater antibacterial activity.

Comparative Data: Antimicrobial Activity of Substituted Benzylguanidines

A study investigating a series of benzyloxy-substituted benzylguanidines identified several compounds with potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9]

CompoundR Group (at meta-position)MIC (µg/mL) vs. S. aureus[9]MIC (µg/mL) vs. E. coli[9]
9m 2-chloro-3-(trifluoromethyl)benzyloxy0.5 1
9v 4-chloro-3-(trifluoromethyl)benzyloxy12
10d 4-(trifluoromethyl)benzyloxy116
10a Benzyloxy44
10j 4-chlorobenzyloxy44

The data highlights compound 9m as particularly potent, with sub-microgram per milliliter activity against S. aureus and a MIC of 1 µg/mL against E. coli.[9] The structure-activity relationship (SAR) appears complex, with the specific combination and position of substituents on the benzyl ether moiety playing a crucial role in determining the antimicrobial potency and spectrum.

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Determination prep_compounds Prepare 2-fold serial dilutions of compounds in 96-well plate inoculate_plate Add bacterial inoculum to each well prep_compounds->inoculate_plate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate_plate incubate_plate Incubate 18-24h at 37°C inoculate_plate->incubate_plate read_mic Visually inspect for turbidity (bacterial growth) incubate_plate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for a broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from colonies grown on an agar plate. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

Conclusion

This guide demonstrates the remarkable versatility of the benzylguanidine scaffold. Through targeted chemical modifications, its bioactivity can be finely tuned, leading to compounds with distinct and potent effects across diverse biological systems. The in vitro assays detailed herein—competitive binding, cell viability, and minimum inhibitory concentration—represent the foundational tools for characterizing these compounds. The comparative data shows that while MIBG remains a benchmark for NET affinity, novel derivatives can offer superior cytotoxicity or potent, broad-spectrum antimicrobial activity. For researchers in drug development, these methodologies provide a clear and validated pathway for the rational design and evaluation of the next generation of benzylguanidine-based therapeutic agents.

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